molecular formula C19H19NO2 B1306313 (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine CAS No. 436087-20-6

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Cat. No.: B1306313
CAS No.: 436087-20-6
M. Wt: 293.4 g/mol
InChI Key: KXPLEYALQFCFHR-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPLEYALQFCFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389923
Record name N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-20-6
Record name N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Novel, Two-Step, One-Pot Convergent Synthesis of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a novel, efficient, and scalable two-step, one-pot synthetic protocol for the preparation of the secondary amine, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine. The synthesis converges upon a reductive amination strategy, preceded by the in-situ formation of the requisite ketone intermediate, 1-(furan-2-yl)-2-phenylethanone, via a Friedel-Crafts acylation. This guide provides a detailed exposition of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters. The causality behind the selection of reagents and reaction conditions is thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology for accessing this and structurally related diarylethylamines, a class of compounds with significant potential in medicinal chemistry.[1]

Introduction: The Rationale for a Novel Synthetic Approach

Diarylethylamines are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a furan moiety, a versatile heterocyclic core found in numerous pharmaceuticals.[2] The development of a streamlined and efficient synthesis for such molecules is paramount for enabling rapid lead optimization and structure-activity relationship (SAR) studies.

Traditional methods for the synthesis of secondary amines, such as the direct alkylation of primary amines, are often plagued by issues of over-alkylation and the formation of complex product mixtures. Reductive amination, conversely, offers a highly controlled and selective pathway to secondary and tertiary amines.[3][4][5] This transformative process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][6]

This guide details a novel synthetic strategy that leverages the power of a two-step, one-pot sequence. The initial step involves the synthesis of the key ketone intermediate, 1-(furan-2-yl)-2-phenylethanone, through a Friedel-Crafts acylation of furan with phenylacetyl chloride. This is immediately followed by the reductive amination of the in-situ generated ketone with p-anisidine to yield the final product. This convergent approach minimizes purification steps and improves overall process efficiency.

Overall Synthetic Strategy

The synthesis is designed as a two-step, one-pot process, as illustrated in the workflow diagram below. The first step is the Friedel-Crafts acylation of furan to generate the ketone intermediate. The second step is the reductive amination of this ketone with p-anisidine.

G cluster_0 Step 1: Friedel-Crafts Acylation (In-situ Ketone Formation) cluster_1 Step 2: Reductive Amination furan Furan ketone 1-(Furan-2-yl)-2-phenylethanone (Intermediate) furan->ketone Acylation pac Phenylacetyl Chloride pac->ketone lewis_acid Lewis Acid (e.g., SnCl4) lewis_acid->ketone p_anisidine p-Anisidine ketone->p_anisidine One-Pot Transition final_product (1-Furan-2-yl-2-phenyl-ethyl)- (4-methoxy-phenyl)-amine p_anisidine->final_product Condensation & Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->final_product

Caption: Overall workflow for the two-step, one-pot synthesis.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Friedel-Crafts Acylation for the Synthesis of 1-(Furan-2-yl)-2-phenylethanone

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[5] In this step, furan acts as the nucleophilic aromatic ring, and phenylacetyl chloride serves as the acylating agent. A Lewis acid catalyst is employed to activate the acyl chloride, generating a highly electrophilic acylium ion.

Causality of Reagent Selection:

  • Furan: Furan is an electron-rich heterocycle and is highly reactive towards electrophilic aromatic substitution.[7]

  • Phenylacetyl Chloride: This acyl chloride provides the necessary phenylethyl backbone for the target molecule.

  • Lewis Acid (e.g., Tin(IV) chloride, SnCl₄): While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, furan is known to be sensitive and prone to polymerization under harsh acidic conditions. Tin(IV) chloride is a milder Lewis acid that can effectively catalyze the acylation of furan with reduced risk of side reactions.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add tin(IV) chloride (1.1 equivalents) to the DCM with stirring.

  • In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the phenylacetyl chloride solution dropwise to the stirred SnCl₄/DCM mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of furan (1.2 equivalents) in anhydrous DCM dropwise over 1 hour.

  • Allow the reaction to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the in-situ generated 1-(furan-2-yl)-2-phenylethanone is used directly in the next step without isolation.

Step 2: Reductive Amination

This step involves the reaction of the in-situ generated ketone with p-anisidine to form an imine, which is subsequently reduced to the final secondary amine product.

Mechanism of Reductive Amination:

The reductive amination proceeds through two key stages: the formation of an imine (or more accurately, an iminium ion under acidic conditions) and its subsequent reduction by a hydride-donating reagent.[3][6]

G ketone 1-(Furan-2-yl)-2-phenylethanone carbinolamine Carbinolamine Intermediate ketone->carbinolamine Nucleophilic Attack p_anisidine p-Anisidine p_anisidine->carbinolamine iminium_ion Iminium Ion carbinolamine->iminium_ion Dehydration final_product (1-Furan-2-yl-2-phenyl-ethyl)- (4-methoxy-phenyl)-amine iminium_ion->final_product Hydride Reduction reducing_agent NaBH4 reducing_agent->iminium_ion

Caption: Mechanism of the reductive amination step.

Causality of Reagent Selection:

  • p-Anisidine: This primary aromatic amine serves as the nitrogen source for the final product. The methoxy group is a common feature in bioactive molecules.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is ideal for the reduction of imines in the presence of other functional groups.[4] It is generally added after the imine formation is complete to avoid the reduction of the starting ketone.

Experimental Protocol:

  • To the reaction mixture from Step 1, containing the in-situ generated ketone, add a solution of p-anisidine (1.0 equivalent) in methanol.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The following table summarizes the key reactants and expected outcomes for this synthetic protocol.

StepReactant 1Reactant 2Catalyst/ReagentIntermediate/ProductExpected Yield
1FuranPhenylacetyl ChlorideSnCl₄1-(Furan-2-yl)-2-phenylethanone(In-situ)
21-(Furan-2-yl)-2-phenylethanone (in-situ)p-AnisidineNaBH₄This compound60-75% (overall)

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the N-H stretch of the secondary amine.

Safety Considerations

  • Friedel-Crafts Acylation: Phenylacetyl chloride is corrosive and a lachrymator. Tin(IV) chloride is corrosive and reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Anhydrous conditions are crucial for this reaction.

  • Reductive Amination: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled with care, and the quenching step should be performed slowly in an ice bath.

Conclusion

This technical guide outlines a novel and efficient two-step, one-pot synthesis of this compound. By combining a Friedel-Crafts acylation with a subsequent reductive amination in a convergent manner, this protocol offers a significant improvement over traditional, more linear synthetic routes. The detailed explanation of the rationale behind the choice of reagents and conditions provides a solid foundation for researchers to adapt and apply this methodology for the synthesis of a diverse library of diarylethylamines for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.).
  • Wikipedia. (2023, December 2). Furan. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan. Retrieved from [Link]

  • Molecules. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)
  • Wall, M., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021.
  • ResearchGate. (2023).
  • ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • ResearchGate. (2016). One-Pot Synthesis of Polysubstituted Furans.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • ResearchGate. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol.
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  • Google Patents. (2009). CN101357910A - Method for synthesizing 2-acetylfuran.

Sources

Methodological & Application

Application Notes & Protocols: High-Throughput Screening Strategies for Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Moiety in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active compounds.[1] Its unique steric and electronic properties often enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

However, the furan ring presents a significant challenge in drug development: the potential for metabolic bioactivation.[1][3] The same electronic characteristics that make it a valuable pharmacophore also render it susceptible to oxidation by cytochrome P450 (P450) enzymes, which can generate highly reactive and potentially toxic metabolites.[3][4] This duality necessitates a robust screening strategy to identify promising therapeutic candidates while simultaneously flagging compounds with a high risk for toxicity early in the discovery pipeline.

This guide provides an in-depth overview and detailed protocols for high-throughput screening (HTS) of furan-containing compounds. We will explore a multi-tiered strategy, from broad phenotypic cytotoxicity assays to specific, mechanism-based screens for reactive metabolite formation and covalent target engagement.

The Core Challenge: P450-Mediated Bioactivation of the Furan Ring

The primary mechanism of furan-induced toxicity is initiated by P450-catalyzed oxidation.[4][5] This metabolic process transforms the relatively stable furan ring into highly electrophilic intermediates. Depending on the substituents on the furan ring, this bioactivation proceeds via two main pathways:

  • Epoxidation: Formation of a highly strained furanyl epoxide.[3][4]

  • Ring Scission: Generation of a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA).[4][5]

These electrophilic metabolites can covalently bind to cellular nucleophiles, including amino acid residues on proteins (primarily lysine and cysteine) and DNA.[4][6] This adduction can lead to protein dysfunction, glutathione (GSH) depletion, oxidative stress, and ultimately, cytotoxicity and organ damage, particularly hepatotoxicity.[1][4][7] Understanding this mechanism is critical for designing an effective HTS cascade.

Furan Bioactivation Pathway Furan Furan-Containing Compound P450 Cytochrome P450 (e.g., CYP2E1) Furan->P450 Oxidation Reactive Reactive Electrophilic Intermediate (cis-Enedione or Epoxide) P450->Reactive Nucleophiles Cellular Nucleophiles (Protein, DNA, GSH) Reactive->Nucleophiles Covalent Binding Adducts Covalent Adducts Nucleophiles->Adducts Toxicity Cellular Dysfunction & Cytotoxicity Adducts->Toxicity Cytotoxicity Screening Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Readout (MTT Example) Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 AddCmpd Add Serial Dilutions of Furan Compounds Incubate1->AddCmpd Incubate2 Incubate 24-72h (Exposure) AddCmpd->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability Determine IC50 Read->Analysis

Caption: Workflow for a typical cell-based cytotoxicity screen.

HTS Strategy II: Screening for Reactive Metabolite Formation

While cytotoxicity assays identify toxic compounds, they do not confirm that the toxicity is due to bioactivation. A more specific, mechanism-based assay is required to detect the formation of the reactive electrophilic intermediates.

Rationale and Overview

This strategy uses a "trapping" agent to capture the short-lived reactive metabolites, forming a stable adduct that can be detected by high-throughput mass spectrometry (HT-MS). [8]Glutathione (GSH) is the most commonly used trapping agent, as it is a major endogenous nucleophile that plays a key role in detoxifying such metabolites in vivo. [4][8]The assay involves incubating the furan compound with a metabolic system (typically human liver microsomes) in the presence of GSH. [9]

Experimental Protocol: GSH Trapping with HT-MS Detection

This protocol provides a framework for screening furan compounds for their potential to form reactive metabolites.

Materials:

  • 96-well incubation plate

  • Furan-containing test compounds (10 mM in DMSO)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • UPLC-MS/MS system

Procedure:

  • Incubation Preparation: In each well of the 96-well plate, prepare an incubation mixture containing phosphate buffer, HLMs, and 10 mM GSH. 2. Compound Addition: Add the test compound to achieve a final concentration of 10 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle shaking. 6. Quench Reaction: Terminate the reaction by adding 2 volumes of cold acetonitrile with 0.1% formic acid. 7. Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins. 8. Sample Analysis: Transfer the supernatant to a new plate for analysis by UPLC-MS/MS.

  • MS Detection: Analyze samples using methods optimized for detecting GSH adducts. Common approaches include:

    • Neutral Loss Scanning: Screening for the loss of 129 Da, which corresponds to the pyroglutamic acid moiety of GSH. [10] * Precursor Ion Scanning: Screening for the fragment ion at m/z 272, which corresponds to the y-glutamyl-dehydroalanyl-glycine fragment.

    • High-Resolution MS: Data-independent acquisition methods that allow for post-acquisition mining of exact masses corresponding to potential adducts.

GSH Trapping Workflow cluster_incubation Microsomal Incubation cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Mix Prepare Incubation Mix: HLMs + GSH + Buffer AddCmpd Add Furan Compound Mix->AddCmpd AddNADPH Initiate with NADPH AddCmpd->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate Quench Quench with Cold ACN Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Detect Detect GSH Adducts (e.g., Neutral Loss Scan) Inject->Detect Identify Identify Compounds Forming Adducts Detect->Identify

Caption: Workflow for reactive metabolite screening using GSH trapping.

HTS Strategy III: Screening for Covalent Target Engagement

For drug discovery programs where covalent inhibition is the desired mechanism of action, or to deconvolute the specific protein targets of a reactive metabolite, direct measurement of covalent binding is necessary.

Rationale and Overview

Mass spectrometry is a powerful tool for directly observing the covalent modification of a target protein. [11]By measuring the mass of the intact protein, a mass shift corresponding to the addition of the compound (or its reactive metabolite) provides unambiguous evidence of a covalent interaction. [12][13]This can be performed in a high-throughput manner, enabling the screening of entire compound libraries. [13]

High-Level Protocol: Intact Protein MS Screening

Principle: A purified target protein is incubated with the furan compound (and a metabolic activation system, if required). The reaction mixture is then rapidly desalted and analyzed by high-resolution MS to detect an increase in the protein's molecular weight.

Procedure Outline:

  • Incubation: Incubate the purified target protein (e.g., a cysteine protease) with the test compound. If bioactivation is required, include HLMs and NADPH.

  • Quenching: Stop the reaction at a defined time point.

  • High-Throughput Desalting: Use a rapid desalting method suitable for HTS, such as solid-phase extraction (SPE) via a robotic liquid handler. [13]4. MS Analysis: Analyze the desalted protein sample by flow-injection or rapid LC-MS on a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The analysis time can be as short as 20-90 seconds per sample. [13][14]5. Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein. The presence of a new, higher-mass species indicates covalent adduct formation. The extent of modification can be quantified by comparing the relative intensities of the unmodified and modified protein peaks. [13]

Covalent Inhibitor Screening Incubation Incubate: Target Protein + Furan Compound (+ Microsomes/NADPH) Desalting Rapid Desalting (e.g., SPE) Incubation->Desalting MS High-Resolution Mass Spectrometry Desalting->MS Analysis Deconvolute Spectra & Detect Mass Shift MS->Analysis

Caption: High-throughput workflow for detecting covalent protein modification.

Integrated Screening Cascade and Data Interpretation

An effective screening campaign for furan-containing compounds relies not on a single assay, but on an integrated cascade that combines phenotypic and mechanistic approaches.

  • Primary Screen (Broad Funnel): Begin with a high-throughput cytotoxicity screen (e.g., MTT) against a relevant cell line to eliminate overtly toxic compounds.

  • Secondary Screen (Mechanistic Triage): For compounds showing activity in a primary therapeutic assay but also moderate cytotoxicity, perform a GSH trapping experiment. A positive result (GSH adduct formation) strongly suggests that the observed cytotoxicity is mechanism-based and related to bioactivation.

  • Tertiary Screen (Target ID/Confirmation): For high-priority hits, use intact protein MS to confirm covalent modification of the intended target (for covalent inhibitors) or to identify off-target proteins modified by reactive metabolites (in proteomics-based experiments).

This tiered approach efficiently focuses resources on compounds with the most promising therapeutic window, balancing desired bioactivity with an acceptable safety profile.

References

  • BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. Benchchem.
  • BenchChem. (2025).
  • Waters. An HTS Methodology for Reactive Metabolite Detection and Identification Using an LC-MS/MS Data-Independent Strategy.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Current drug metabolism, 14(9), 914-20.
  • Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615-626.
  • Kalgutkar, A. S., et al. Mechanism of Bioactivation of the Furan Ring.
  • Al-Amiery, A. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Ma, L., & Zhu, M. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry, 41(9), 1121-39.
  • Shi, Q., et al. (2020). Identification of Amino Acid and Glutathione N-Conjugates of Toosendanin: Bioactivation of the Furan Ring Mediated by CYP3A4. Chemical Research in Toxicology, 33(4), 957-967.
  • Jia, Z., et al. (2007). Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. Rapid communications in mass spectrometry, 21(9), 1463-73.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
  • Bolton, J. L., & van Breemen, R. B. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry.
  • Creative Biolabs. Reactive Metabolite Analysis.
  • Willems, S., et al. (2021). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Frontiers in Chemistry, 9, 706927.
  • Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical research in toxicology, 28(3), 384-93.
  • He, S., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors.
  • Byrns, M. C., & Peterson, L. A. (2012). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical research in toxicology, 25(12), 2633-41.
  • Adan, A., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • Lelen, R., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. The EMBO journal, 41(24), e111624.
  • Cohen, S. M., et al. (2015). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS discovery, 20(3), 359-66.
  • Sigma-Aldrich. Cell-Based Assays. Sigma-Aldrich.
  • Parker, C. G., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 462-71.

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive guide for the investigation of the antimicrobial properties of the novel compound, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine. While direct antimicrobial data for this specific molecule is not yet established in published literature, its structural motifs—a furan ring, a phenyl-amine core, and a methoxy group—are present in various known bioactive compounds, suggesting its potential as a subject for antimicrobial screening.[1][2][3][4] This guide offers detailed, step-by-step protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria. Methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, alongside protocols for the disk diffusion assay. These application notes are designed to provide researchers with the necessary tools to conduct a thorough preliminary evaluation of this compound's antimicrobial potential, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10]

Introduction: Rationale for Investigation

The structure of this compound incorporates several chemical moieties that are of significant interest in medicinal chemistry.

  • The Furan Nucleus: The furan ring is a heterocyclic aromatic compound found in a multitude of biologically active molecules.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][11][12] The mechanism of action for some furan derivatives involves the inhibition of microbial growth and modification of essential enzymes.[1]

  • Phenyl-amine Scaffold: Amine-containing compounds are ubiquitous in pharmaceuticals and are known to contribute to antimicrobial activity.[3][4] The aromatic rings are key structural components in many synthetic drugs and can influence protein-ligand binding and other molecular interactions.[13]

  • The Methoxy Group: The presence of a methoxy (-OCH3) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[13] It can influence lipophilicity, which affects the compound's ability to penetrate bacterial cell membranes, and can also alter electronic properties that may enhance binding to molecular targets.[13][14][15][16][17]

Given these structural features, this compound represents a promising candidate for antimicrobial screening. The following protocols are designed to rigorously assess its activity.

Preliminary Characterization of the Test Compound

Before commencing antimicrobial assays, it is crucial to characterize the test compound, which we will hereafter refer to as 'Compound-FPMA'.

  • Purity Assessment: The purity of Compound-FPMA should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is recommended for biological assays.

  • Solubility Determination: The solubility of Compound-FPMA in various solvents must be established. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions in antimicrobial testing. It is essential to determine the maximum concentration of DMSO that does not affect bacterial growth, typically ≤1% in the final assay medium.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on widely accepted standards to ensure reproducibility and comparability of results.[18][19][20][21]

Materials and Reagents
  • Compound-FPMA

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[22]

  • Mueller-Hinton Agar (MHA)[5]

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile paper disks (6 mm diameter)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Gentamicin, Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer or McFarland densitometer

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][23][24] This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Step-by-Step Methodology:

  • Preparation of Compound-FPMA Stock Solution: Prepare a stock solution of Compound-FPMA in sterile DMSO at a concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the Compound-FPMA stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a concentration range from 640 µg/mL down to 1.25 µg/mL.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours) on an MHA plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Microtiter Plate: Inoculate each well (from 1 to 11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[11]

  • Result Interpretation: The MIC is the lowest concentration of Compound-FPMA at which there is no visible turbidity (bacterial growth).[11][23] This can be assessed visually or with a microplate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Compound-FPMA Stock Solution (DMSO) B Prepare 2-fold Serial Dilutions in 96-well plate (CAMHB) A->B E Inoculate Wells with Bacteria C Prepare 0.5 McFarland Bacterial Inoculum D Dilute Inoculum to Final Concentration C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC: Lowest Concentration with No Growth G->H MBC_Workflow A Start with MIC Plate (Post-Incubation) B Identify Wells with No Visible Growth (MIC and higher concentrations) A->B C Aliquot 10µL from each clear well B->C D Spot-plate aliquots onto Mueller-Hinton Agar (MHA) plates C->D E Incubate MHA Plates (37°C, 18-24h) D->E F Examine Plates for Colony Growth E->F G Determine MBC: Lowest Concentration with No Growth (≥99.9% kill) F->G

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Protocol 3: Disk Diffusion Assay

The disk diffusion method is a qualitative test that assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound. [5][24] Step-by-Step Methodology:

  • Prepare MHA Plates: Pour sterile MHA into petri dishes to a uniform depth of 4 mm and allow to solidify. The surface should be dry before use. 2. Prepare Bacterial Lawn: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized bacterial suspension (0.5 McFarland).

  • Prepare Compound-FPMA Disks: Aseptically apply a known amount of Compound-FPMA (e.g., 30 µg) dissolved in a volatile solvent onto sterile 6 mm paper disks and allow the solvent to evaporate completely.

  • Apply Disks: Place the Compound-FPMA-impregnated disk, a positive control antibiotic disk, and a negative control (blank disk with solvent) firmly onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours. [5]6. Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC and MBC Data for Compound-FPMA

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 2592264>256>4Bacteriostatic
P. aeruginosa ATCC 27853128>256>2Bacteriostatic
K. pneumoniae ATCC 700603321284Bactericidal
Gentamicin (Control)122Bactericidal

Interpretation Notes:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [22]* An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Table 2: Example Disk Diffusion Data for Compound-FPMA (30 µ g/disk )

Bacterial StrainZone of Inhibition (mm)
S. aureus ATCC 2921318
E. coli ATCC 2592212
P. aeruginosa ATCC 278539
K. pneumoniae ATCC 70060315
Gentamicin (10 µ g/disk )22

Interpretation Notes:

  • The zone diameters provide a qualitative measure of activity. These values can be correlated with MIC data but should be interpreted according to established guidelines if available for the specific class of compound. [5][6]

Conclusion and Future Directions

These protocols provide a foundational framework for the initial antimicrobial evaluation of this compound. Positive results from these in vitro assays would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Investigating how the compound inhibits or kills bacteria (e.g., cell wall synthesis inhibition, protein synthesis inhibition).

  • Toxicity Assays: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Testing the compound in animal models of infection.

The systematic application of these standardized protocols will ensure the generation of reliable and robust data, paving the way for the potential development of a novel antimicrobial agent.

References

  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology labor
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem.
  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Broth Microdilution | MI - Microbiology.
  • The role of the methoxy group in approved drugs | Request PDF - ResearchG
  • CLSI-EUCAST Recommendations for Disk Diffusion Testing | News.
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  • EUCAST Disk Diffusion Testing for Antibiotic Resistance.
  • Disk Diffusion and Quality Control - EUCAST.
  • Minimum Bactericidal Concentration (MBC)
  • Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks.
  • Minimum Bactericidal Concentration (MBC)
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central.
  • Examples of furan derivatives with biological activity - ResearchG
  • Antimicrobial Activities and Mode of Flavonoid Actions - MDPI.
  • M07-A8 - Regul
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchG
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Deriv
  • Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived
  • Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiprolifer
  • Pharmacological activity of furan deriv
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH.
  • Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl)
  • Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds - International Research Public

Sources

Application Note: A Comprehensive Framework for the Antiviral Evaluation of Novel Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan, a five-membered aromatic heterocycle, serves as a vital structural scaffold in a multitude of pharmacologically active compounds.[1][2] Derivatives of furan have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and notably, antiviral properties.[2][3][4][5] The unique electronic and steric characteristics of the furan ring can enhance drug-receptor interactions, improve metabolic stability, and contribute to the overall therapeutic profile of a molecule.[1] As the threat of viral diseases persists globally, the exploration of novel chemical entities like furan derivatives for antiviral drug discovery is of paramount importance.

This guide provides a structured, multi-assay framework for the comprehensive in vitro evaluation of novel furan derivatives. It details a logical progression from foundational cytotoxicity assessment to primary antiviral screening and preliminary mechanistic studies, ensuring that the generated data is both robust and interpretable. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Section 1: Foundational Assessment — Cellular Cytotoxicity

Rationale: Before assessing the antiviral activity of a compound, it is imperative to determine its inherent toxicity to the host cells used for viral propagation.[6][7] A potent antiviral effect is meaningless if the compound achieves it simply by killing the host cells. The 50% cytotoxic concentration (CC50), the concentration at which a compound reduces cell viability by 50%, is a critical parameter. The MTT assay is a reliable, colorimetric method for assessing cell viability based on the metabolic activity of the cells.[8][9][10]

Protocol 1: MTT Assay for CC50 Determination

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, MDCK, depending on the target virus) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of the novel furan derivatives in assay medium (e.g., DMEM with 2% FBS). Concentrations should span a wide range (e.g., from 0.1 µM to 200 µM) to generate a complete dose-response curve.

  • Compound Treatment: Carefully remove the growth medium from the cells and add 100 µL of the diluted compounds to triplicate wells. Include "cells only" controls (with medium and compound solvent, e.g., DMSO) and "blank" controls (medium only).

  • Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] During this period, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8] Pipette up and down to ensure complete dissolution of the formazan crystals. The plate may be left overnight in the incubator to ensure full solubilization.[8]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control:

      • % Viability = (OD_treated / OD_cell_control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to calculate the CC50 value.

Section 2: Primary Antiviral Efficacy — Plaque Reduction Assay

Rationale: The plaque reduction assay is considered the "gold standard" for determining the effectiveness of an antiviral compound.[11][12] It directly quantifies the number of infectious virus particles (plaque-forming units, PFU) and allows for the calculation of the 50% inhibitory concentration (IC50) — the concentration of a compound that reduces the number of viral plaques by 50%.[12]

Protocol 2: Plaque Reduction Assay for IC50 Determination

Principle: When a lytic virus infects a confluent monolayer of host cells, it replicates and lyses the infected cell, spreading to adjacent cells.[11] This process creates a localized area of cell death known as a plaque. A semi-solid overlay medium restricts viral spread to the immediate vicinity, making these plaques discrete and countable.[12][13] An effective antiviral will interfere with this process, leading to a reduction in the number or size of plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 12- or 24-well plates to achieve a 95-100% confluent monolayer on the day of infection.[14]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the furan derivatives in infection medium at 2X the final desired concentration.

    • Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

    • Mix equal volumes of the diluted compound and diluted virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Aspirate the growth medium from the cell monolayers and inoculate with 200 µL (for 24-well plates) of the virus-compound mixture. Also include a "virus control" (virus mixed with solvent) and a "cell control" (medium only).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying.

  • Overlay Application: Carefully aspirate the inoculum and add 1 mL of a semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% Avicel or low-melting-point agarose) containing the corresponding final concentration of the furan derivative.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for the time required for plaques to form (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Stain the monolayer with a 0.1% crystal violet solution for 15 minutes.

    • Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background of viable cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control:

      • % Plaque Reduction = [1 - (Plaque_count_treated / Plaque_count_virus_control)] x 100

    • Plot the % Plaque Reduction against the log of the compound concentration and use non-linear regression to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Host Cells (24h incubation) Infect 5. Inoculate Cell Monolayer (1-2h adsorption) Seed->Infect Prep_C 2. Prepare Compound Dilutions (2X) Mix 4. Mix Compound + Virus (1h incubation) Prep_C->Mix Prep_V 3. Prepare Virus Dilution (2X) Prep_V->Mix Mix->Infect Overlay 6. Add Semi-Solid Overlay with Compound Infect->Overlay Incubate 7. Incubate (2-5 days) Overlay->Incubate Stain 8. Fix & Stain with Crystal Violet Incubate->Stain Count 9. Count Plaques Stain->Count Calculate 10. Calculate IC50 Count->Calculate

Caption: Workflow for the Plaque Reduction Assay.

Section 3: Mechanistic Insight — Viral Genome Quantification by RT-qPCR

Rationale: To further understand how a furan derivative inhibits viral replication, a Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) assay can be employed. This powerful technique measures the quantity of viral RNA within infected cells, providing insight into whether the compound acts at the stage of viral entry, genome replication, or assembly/release. A significant reduction in viral RNA suggests interference with an early-to-mid stage of the viral life cycle.

Protocol 3: RT-qPCR for Viral Load Determination

Principle: This method involves three main steps: (1) isolating total RNA from infected cells treated with the compound, (2) reverse transcribing the viral RNA into complementary DNA (cDNA), and (3) quantifying the amount of viral cDNA using qPCR with primers and probes specific to a conserved region of the viral genome.[15][16][17] The quantification can be absolute, using a standard curve, or relative to an internal housekeeping gene.[18]

Step-by-Step Methodology:

  • Cell Culture and Infection:

    • Seed host cells in a 24-well plate and grow to 90-95% confluency.

    • Pre-treat cells with non-toxic concentrations of the furan derivatives (e.g., at or below the IC50) for 1-2 hours.

    • Infect the cells with the target virus at a specified Multiplicity of Infection (MOI), typically between 0.1 and 1.0.

    • After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing the compound.

  • Time Course: Harvest cells at different time points post-infection (e.g., 8, 16, 24 hours) to assess the kinetics of inhibition.

  • RNA Extraction:

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol (e.g., using silica spin columns).

    • Elute the RNA in nuclease-free water and quantify it using a spectrophotometer (e.g., NanoDrop).

  • One-Step RT-qPCR:

    • Prepare a master mix containing the RT-qPCR enzyme mix, forward and reverse primers targeting the viral genome, and a fluorescent probe (e.g., TaqMan).[15][16]

    • Add a standardized amount of total RNA (e.g., 100-500 ng) to each reaction well.

    • Include appropriate controls: no-template control (NTC), no-reverse-transcriptase control, and samples from untreated, infected cells.

    • Run the reaction on a real-time PCR instrument using a thermal cycling protocol that includes a reverse transcription step followed by PCR amplification cycles.

  • Data Analysis:

    • The instrument software will generate a cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a background threshold.[18]

    • Use the ΔΔCt method for relative quantification (normalizing to a housekeeping gene like GAPDH or TBP and the untreated virus control) or an absolute standard curve to determine viral RNA copy numbers.[18]

    • A significant increase in the Ct value or a decrease in copy number in treated samples compared to the control indicates inhibition of viral RNA accumulation.

G Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (RNA Synthesis) Uncoating->Replication Translation 4. Protein Synthesis Uncoating->Translation Assembly 5. Virion Assembly Replication->Assembly Translation->Assembly Release 6. Release (Budding/Lysis) Assembly->Release Furan Furan Derivative (Hypothesized Target) Furan->Replication RT-qPCR Detects Inhibition Here

Sources

Application Notes and Protocols for the Evaluation of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of a novel synthetic compound, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine, as a potential anticancer therapeutic. This document outlines detailed protocols for the assessment of its cytotoxic and apoptotic effects on cancer cell lines, methodologies for elucidating its mechanism of action, and a framework for in vivo efficacy studies. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure reproducibility and accuracy. This guide is intended to empower researchers in the fields of oncology and drug discovery to rigorously assess the therapeutic potential of this and similar furan-containing compounds.

Introduction: The Rationale for Investigating Furan-Containing Compounds in Oncology

The furan nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] In the context of oncology, furan-containing compounds have garnered significant interest due to their demonstrated ability to induce cancer cell death through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways.[1][4][5][6] The compound of interest, this compound, combines the furan moiety with other pharmacologically relevant groups, presenting a unique chemical architecture that warrants thorough investigation as a potential anticancer agent.

The proposed mechanism of action for many furan derivatives involves the modulation of key cellular processes that are often dysregulated in cancer. For instance, some furan-containing molecules have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[1][3] Others have been found to act as microtubule-targeting agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] Given these precedents, it is hypothesized that this compound may exert its anticancer effects through one or more of these established mechanisms.

These application notes will guide the researcher through a logical, stepwise process to evaluate the anticancer properties of this novel compound, from initial in vitro screening to more complex mechanistic studies and preliminary in vivo assessments.

Synthesis of this compound

Proposed Synthetic Scheme:

A likely synthetic pathway would involve the reaction of 1-furan-2-yl-2-phenylethanone with 4-methoxyaniline in the presence of a reducing agent.

  • Step 1: Synthesis of 1-furan-2-yl-2-phenylethanone. This ketone intermediate can be prepared via a Friedel-Crafts acylation of furan with phenylacetyl chloride in the presence of a Lewis acid catalyst.

  • Step 2: Reductive Amination. The ketone from Step 1 is then reacted with 4-methoxyaniline to form an imine intermediate. This imine is subsequently reduced in situ to the desired amine product, this compound, using a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

The final product should be purified by column chromatography and its structure confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

The initial assessment of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxicity against a panel of cancer cell lines and to gain preliminary insights into its mechanism of action.[10][11][12][13][14]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[15][16][17]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10] Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: After the incubation, add 100 µL of SDS-HCl solution to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example IC₅₀ Values

Cell LineTissue of Origin(1-Furan-2-yl-2-phenyl-ethyl)- (4-methoxy-phenyl)-amine IC₅₀ (µM) [Example Data]Doxorubicin (Positive Control) IC₅₀ (µM) [Example Data]
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
HeLaCervical Carcinoma9.5 ± 1.10.6 ± 0.08
A549Lung Carcinoma18.2 ± 2.31.1 ± 0.2
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[20][21] The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[20][22][23][24] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the DNA.[20][22]

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[23][24]

  • Cell Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[22][23]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[22]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[22] Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.[22][23]

Visualization of Experimental Workflow

G cluster_0 In Vitro Anticancer Evaluation Workflow start Start: Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with Compound seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle analyze_mtt Measure Absorbance Calculate IC50 mtt->analyze_mtt analyze_flow Flow Cytometry Analysis apoptosis->analyze_flow cell_cycle->analyze_flow end End: Data Interpretation analyze_mtt->end analyze_flow->end

Caption: Workflow for in vitro anticancer evaluation.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[4][25] Cell cycle analysis can be performed by staining DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[25][26][27][28][29]

Protocol 3: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[26][27][28] Incubate at 4°C for at least 1 hour.[26]

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[26][27] The RNase A is necessary to degrade RNA and ensure that only DNA is stained.[25][26]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][27]

Elucidation of the Mechanism of Action

Based on the initial in vitro results, further experiments can be designed to elucidate the molecular mechanism of action of this compound. As many furan-containing compounds have been shown to induce apoptosis via the intrinsic (mitochondrial) pathway and/or inhibit key signaling pathways, these are logical starting points for investigation.[1][4][6]

Potential Signaling Pathways to Investigate

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Compound (1-Furan-2-yl-2-phenyl-ethyl)- (4-methoxy-phenyl)-amine PI3K PI3K/Akt Pathway Compound->PI3K Inhibition Wnt Wnt/β-catenin Pathway Compound->Wnt Inhibition Microtubules Microtubule Dynamics Compound->Microtubules Disruption Proliferation Decreased Proliferation PI3K->Proliferation Wnt->Proliferation CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Caption: Potential signaling pathways affected by the compound.

Western blot analysis can be used to assess the expression levels of key proteins involved in these pathways, such as Akt, β-catenin, and proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases). Tubulin polymerization assays can be employed to determine if the compound directly affects microtubule dynamics.

In Vivo Antitumor Efficacy

Promising results from in vitro studies should be followed by in vivo experiments to evaluate the antitumor efficacy and toxicity of the compound in a living organism.[30][31][32][33] Human tumor xenograft models in immunodeficient mice are a standard and valuable tool for this purpose.[30][31][32][33]

Protocol 4: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice.[30][33]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[30]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Compound Administration: Randomize the mice into control and treatment groups. Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group should receive the vehicle alone.

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion

These application notes provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anticancer agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, mechanism of action, and in vivo efficacy. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel furan-containing compound and guiding its further development as a cancer therapeutic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • DNA Cell Cycle Analysis with PI. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • MTT assay - Wikipedia. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. [Link]

  • Cell cycle analysis - Wikipedia. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. [Link]

  • Xenograft Models - Creative Biolabs. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. [Link]

  • Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines - PubMed. [Link]

  • Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - ResearchGate. [Link]

  • Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - PubMed. [Link]

  • (PDF) Natural and Synthetic Furanones with Anticancer Activity - ResearchGate. [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
  • EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google P
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Sources

Application Notes and Protocols for (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the novel organic semiconductor, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (hereafter referred to as FPEMA). FPEMA is a promising candidate for application in organic electronic devices, leveraging the synergistic electronic properties of its furan, phenyl, and methoxy-phenyl-amine moieties. These notes offer a comprehensive guide for researchers on the synthesis, characterization, and integration of FPEMA into organic light-emitting diodes (OLEDs), primarily as a high-performance hole-transporting material (HTM). The protocols provided are based on established methodologies for similar classes of organic materials and are intended for use by qualified researchers in a laboratory setting.

Introduction to FPEMA

This compound (FPEMA) is a novel, non-polymeric organic molecule designed for use in organic electronics. Its molecular structure, featuring an electron-rich furan ring, a phenyl group, and a methoxy-substituted triphenylamine-like core, suggests its potential for efficient charge transport and favorable energy level alignment in multilayer organic devices. Furan-containing compounds are increasingly recognized for their utility in organic electronics, offering good charge mobility and stability.[1][2] Arylamine derivatives, particularly those functionalized with methoxy groups, are well-established as effective hole-transporting materials (HTMs) in OLEDs and perovskite solar cells, owing to their suitable highest occupied molecular orbital (HOMO) energy levels and film-forming properties.[3][4][5]

The unique combination of these functional groups in FPEMA is anticipated to provide:

  • Excellent Hole Mobility: Facilitated by the aromatic amine core.

  • Tailored Energy Levels: The methoxy group helps in tuning the HOMO level for efficient hole injection from the anode and transport to the emissive layer.[5]

  • Good Thermal and Morphological Stability: The non-planar structure may inhibit crystallization, leading to stable amorphous films.

These properties make FPEMA a compelling material for investigation in high-efficiency OLEDs.

Synthesis of FPEMA

The synthesis of FPEMA can be achieved through a two-step process involving the formation of a key intermediate followed by reductive amination. This proposed pathway utilizes commercially available starting materials and standard organic synthesis techniques.

Proposed Synthetic Pathway

FPEMA Synthesis Furan Furan Intermediate 1-(Furan-2-yl)-2-phenyl-ethanone Furan->Intermediate Friedel-Crafts Acylation PhenylacetylChloride Phenylacetyl chloride PhenylacetylChloride->Intermediate AlCl3 AlCl₃ (catalyst) DCM, 0°C to rt FPEMA (1-Furan-2-yl-2-phenyl-ethyl)- (4-methoxy-phenyl)-amine (FPEMA) Intermediate->FPEMA Reductive Amination Anisidine p-Anisidine (4-Methoxyphenylamine) Anisidine->FPEMA Reductant NaBH(OAc)₃ (Sodium triacetoxyborohydride) DCE, rt

Figure 1: Proposed two-step synthesis of FPEMA.

Experimental Protocol: Synthesis of 1-(Furan-2-yl)-2-phenyl-ethanone (Intermediate)
  • To a stirred solution of furan (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into ice-cold 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ketone intermediate.

Experimental Protocol: Synthesis of FPEMA
  • In a round-bottom flask, dissolve 1-(Furan-2-yl)-2-phenyl-ethanone (1.0 eq) and p-anisidine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford FPEMA as a white to off-white solid.

  • Further purification for electronic applications can be achieved by temperature-gradient sublimation.

Material Characterization

Prior to device fabrication, it is crucial to characterize the physical and electronic properties of the synthesized FPEMA.

Physicochemical Properties

The following table summarizes the expected properties of FPEMA based on its molecular structure and comparison with similar materials.

PropertyPredicted Value/CharacteristicTechnique
Molecular Weight 305.38 g/mol Mass Spectrometry
Appearance White to off-white crystalline powderVisual Inspection
Melting Point (Tₘ) 110-125 °CDSC
Glass Transition (T₉) ~75 °CDSC
Decomposition (Tₔ) > 350 °C (5% weight loss)TGA
Solubility Soluble in common organic solvents (Toluene, THF, DCM)Solubility Testing
Optoelectronic Properties

The electronic energy levels and photophysical properties are critical for predicting device performance.

PropertyPredicted ValueTechnique
Highest Occupied Molecular Orbital (HOMO) -5.3 eVCyclic Voltammetry (CV)
Lowest Unoccupied Molecular Orbital (LUMO) -2.1 eVCV / Absorption Edge
Electrochemical Band Gap 3.2 eVFrom HOMO/LUMO
UV-Vis Absorption (λₘₐₓ) ~310 nm, ~350 nmUV-Vis Spectroscopy
Photoluminescence Emission (λₑₘ) ~420 nm (in solution)Photoluminescence Spectroscopy

Application in Organic Light-Emitting Diodes (OLEDs)

FPEMA is proposed as a hole-transporting material (HTM) in a multilayer OLED stack. Its HOMO level is well-aligned for efficient hole injection from standard anodes like ITO coated with PEDOT:PSS and for transport to a wide range of emissive materials.

OLED Device Fabrication Workflow

OLED Fabrication Substrate 1. Substrate Cleaning (ITO-coated glass) PEDOT 2. Hole Injection Layer (HIL) Spin-coat PEDOT:PSS Substrate->PEDOT HTL 3. Hole Transport Layer (HTL) Deposit FPEMA via thermal evaporation PEDOT->HTL EML 4. Emissive Layer (EML) Co-deposit host and dopant HTL->EML ETL 5. Electron Transport Layer (ETL) Deposit TPBi EML->ETL EIL 6. Electron Injection Layer (EIL) Deposit LiF ETL->EIL Cathode 7. Cathode Deposition Deposit Al EIL->Cathode Encapsulation 8. Encapsulation (Glass lid and UV-curable epoxy) Cathode->Encapsulation

Figure 2: General workflow for fabricating an OLED device using FPEMA as the HTL.

Detailed Protocol: OLED Fabrication
  • Device Structure: ITO / PEDOT:PSS (40 nm) / FPEMA (30 nm) / Host:Dopant EML (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the substrates with oxygen plasma for 5 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Immediately after plasma treatment, spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) at 4000 rpm for 60 seconds.

    • Anneal the substrates at 140 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit a 30 nm thick layer of FPEMA at a rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition:

    • Deposit a 20 nm emissive layer. For a blue-emitting device, a suitable EML could be a host like 9,9'-(1,3-phenylene)bis(9H-carbazole) (mCP) doped with a blue phosphorescent emitter like bisiridium(III) (FIrpic) at a concentration of 10 wt%.

  • Electron Transport and Injection Layers (ETL/EIL) and Cathode Deposition:

    • Deposit a 30 nm layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as the ETL.

    • Deposit a 1 nm layer of lithium fluoride (LiF) as the EIL.

    • Deposit a 100 nm layer of aluminum (Al) as the cathode.

  • Encapsulation:

    • Protect the completed device from atmospheric moisture and oxygen by encapsulating it using a glass lid and a UV-curable epoxy resin inside a nitrogen glovebox.

Device Characterization and Expected Performance

The performance of the fabricated OLEDs should be evaluated to determine the effectiveness of FPEMA as an HTM.

Characterization Techniques
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and EL spectra.

Hypothetical Performance Data

The following table presents plausible performance metrics for an OLED incorporating FPEMA, demonstrating its potential as a high-performance HTM.

ParameterExpected Value
Turn-on Voltage (at 1 cd/m²) 3.5 V
Maximum Luminance > 10,000 cd/m²
Maximum Current Efficiency ~40 cd/A
Maximum Power Efficiency ~35 lm/W
Maximum External Quantum Efficiency (EQE) ~18%
CIE 1931 Coordinates (x, y) (0.16, 0.28)
EL Peak Wavelength 472 nm

Troubleshooting and Safety

  • Synthesis: All synthetic procedures should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle reagents like AlCl₃ and NaBH(OAc)₃ with care, as they are moisture-sensitive.

  • Device Fabrication: Thermal evaporation should be performed in a high-vacuum environment to ensure film purity. Substrate cleanliness is paramount for good device performance and reproducibility.

  • Material Instability: If poor device lifetime is observed, ensure the FPEMA material is of high purity (>99.5%, sublimation purified). The glovebox environment for device fabrication and encapsulation must be maintained with very low levels of oxygen and water (<0.1 ppm).

Conclusion

This compound (FPEMA) represents a promising new material for organic electronics. Its rationally designed structure combines the favorable electronic properties of furan and methoxy-substituted arylamines, making it an excellent candidate for a hole-transporting material in OLEDs. The protocols outlined in this document provide a comprehensive starting point for researchers to synthesize, characterize, and utilize FPEMA in the fabrication of high-performance organic electronic devices.

References

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  • Rakstys, K., et al. "Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells.
  • Zhao, Z., et al. "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance.
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Introduction: The Rise of Furan-Phenyl-Amine Derivatives in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the fluorescent properties of furan-phenyl-amine derivatives, including detailed application notes and protocols for researchers, scientists, and drug development professionals.

Furan-phenyl-amine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention for their promising fluorescent properties.[1][2] These molecules, characterized by a core structure integrating furan, phenyl, and amine moieties, often exhibit strong fluorescence, tunable emission wavelengths, and sensitivity to their local environment.[3][4] The inherent intramolecular charge transfer (ICT) characteristics, facilitated by the electron-donating amine group and the π-conjugated furan-phenyl backbone, are central to their unique photophysical behaviors.[5][6] These properties make them highly valuable scaffolds in the design of advanced materials and probes for a wide range of applications, including bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[7][8][9][10] This guide provides a comprehensive overview of the synthesis, photophysical characterization, and application of these derivatives, complete with detailed protocols for their analysis.

Synthesis of Furan-Phenyl-Amine Derivatives: A General Approach

A common and efficient method for synthesizing these derivatives is through a one-pot, multi-component reaction, such as the Kabachnik-Fields reaction.[11][12] This approach offers high yields and operational simplicity, often proceeding without the need for a catalyst or solvent.[13]

A representative synthesis involves the reaction of a primary amine (containing a phenyl group), furfural (or a derivative), and a phosphorus-containing compound like diethyl phosphite. The reaction is typically stirred at a moderately elevated temperature to afford the desired furan-phenyl-amine product.[11][12]

cluster_reactants Reactants cluster_process Process cluster_product Product Furfural Furfural Reaction One-Pot Reaction (e.g., Kabachnik-Fields) Furfural->Reaction PhenylAmine Phenyl Amine PhenylAmine->Reaction Phosphite Diethyl Phosphite Phosphite->Reaction Product Furan-Phenyl-Amine Derivative Reaction->Product High Yield

Caption: General schematic for the one-pot synthesis of furan-phenyl-amine derivatives.

Core Photophysical Properties and Their Significance

The utility of furan-phenyl-amine derivatives is defined by their photophysical characteristics. Understanding these properties is crucial for tailoring their structure for specific applications.

Absorption and Emission Spectra

The electronic absorption spectra of these compounds, typically measured using UV-Vis spectroscopy, reveal the wavelengths of light the molecule absorbs to reach an excited state. These absorptions are generally attributed to π → π* and n → π* transitions within the conjugated system.[14] Following excitation, the molecule relaxes to the ground state, in part by emitting a photon. The fluorescence emission spectrum shows the intensity of light emitted at various wavelengths. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often desirable, especially in bioimaging, to minimize self-absorption and improve signal-to-noise ratios.[7]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.[15] A high quantum yield (approaching 1.0) indicates that fluorescence is the dominant decay pathway from the excited state, resulting in a brighter probe.[16] The quantum yield can be highly dependent on the molecular structure and the surrounding environment.[17] For instance, electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the quantum yield.[11]

Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[18] This property is intrinsic to the fluorophore and, unlike fluorescence intensity, is generally independent of its concentration.[19] Lifetimes are typically in the nanosecond range for organic dyes.[20] Measuring fluorescence lifetime can provide additional information about the fluorophore's environment and is the basis for Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique for studying cellular processes.[21]

Solvatochromism

Many furan-phenyl-amine derivatives exhibit solvatochromism, meaning their absorption and, more dramatically, their emission spectra are sensitive to the polarity of the solvent.[22][23] This phenomenon arises from the change in the dipole moment of the molecule upon excitation. Polar solvents can stabilize the more polar excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission.[6][24] This property makes them excellent candidates for use as probes to report on the local polarity of microenvironments, such as within lipid membranes or protein binding sites.[25]

Experimental Protocols for Photophysical Characterization

Accurate characterization of fluorescent properties is essential. The following protocols outline the standard procedures.

start Start prep 1. Sample Preparation (Stock & Dilutions) start->prep uv_vis 2. UV-Vis Spectroscopy (Measure Absorbance) prep->uv_vis fluor 3. Fluorescence Spectroscopy (Measure Emission) uv_vis->fluor Use Abs max for λex qy 4. Quantum Yield (Φf) Determination fluor->qy lifetime 5. Fluorescence Lifetime (τ) Measurement (Optional) fluor->lifetime analyze 6. Data Analysis & Reporting qy->analyze lifetime->analyze end_node End analyze->end_node cluster_vibrational Vibrational Levels S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Internal Conversion (ps) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ns-µs) T1->S0 Phosphorescence (µs-s) S0_v S1_v T1_v

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

References

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Troubleshooting & Optimization

Technical Support Center: Optimization of Amine Alkylation with Furan Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for amine alkylation with furan moieties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established literature.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of amines with furan-containing compounds, particularly through reductive amination, a common and effective method.

Question 1: I am observing a low yield of my desired primary amine. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the reductive amination of furan aldehydes (like furfural) or ketones with ammonia or a primary amine are a common challenge. The primary culprits are often incomplete imine formation, inefficient reduction, or catalyst deactivation.

Probable Causes & Troubleshooting Steps:

  • Inefficient Imine Formation: The initial condensation of the amine with the carbonyl group of the furan derivative to form an imine is a critical equilibrium-driven step.

    • Actionable Advice:

      • Water Removal: The formation of an imine releases a molecule of water. While some reactions are performed in aqueous media, in non-aqueous systems, the presence of water can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus or adding a drying agent like molecular sieves to remove water and drive the reaction forward.

      • pH Optimization: The rate of imine formation is pH-dependent. For reactions involving ammonia, maintaining an appropriate concentration is key. For other amines, a slightly acidic medium can catalyze imine formation, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A careful screening of pH may be necessary.

  • Suboptimal Reduction Conditions: The choice of reducing agent and reaction parameters is crucial for the efficient conversion of the imine to the desired amine.

    • Actionable Advice:

      • Catalyst Selection: For catalytic hydrogenation, the choice of catalyst is critical. Ruthenium (Ru) based catalysts have been shown to be effective for producing primary amines.[1] For instance, Ru supported on Al2O3 can achieve high selectivity for furfurylamine.[2] Nickel (Ni) and Cobalt (Co) catalysts are also widely used and can provide excellent yields.[3][4]

      • Hydrogen Pressure: In catalytic hydrogenation, insufficient hydrogen pressure can lead to incomplete reduction. The optimal pressure is dependent on the catalyst and substrate. It is advisable to start with the conditions reported in the literature for similar substrates and then optimize.[2][5]

      • Temperature: Temperature influences both the rate of imine formation and the reduction. While higher temperatures can increase the reaction rate, they can also promote side reactions like polymerization of furfural derivatives.[6] A systematic temperature screening is recommended.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or byproducts formed during the reaction.

    • Actionable Advice:

      • Purify Starting Materials: Ensure the purity of the furan aldehyde/ketone, amine, and solvent.

      • Catalyst Loading: Increasing the catalyst loading might compensate for partial deactivation, but this is not always a cost-effective solution. Investigating the cause of deactivation is a better long-term strategy. Some catalysts can be recycled after washing and drying.[2][6]

Question 2: My reaction is producing a significant amount of secondary and/or tertiary amines as byproducts. How can I improve the selectivity for the primary or desired mono-alkylated amine?

Answer:

Over-alkylation is a frequent side reaction in amine alkylations, as the product primary amine is often more nucleophilic than the starting ammonia, and the secondary amine product is more nucleophilic than the starting primary amine.[1][7]

Probable Causes & Troubleshooting Steps:

  • Relative Reactivity: The newly formed primary amine can react with another molecule of the furan aldehyde to form a secondary amine, which can further react to form a tertiary amine.[6]

    • Actionable Advice:

      • Molar Ratio of Reactants: Using a large excess of the aminating agent (e.g., ammonia) can statistically favor the formation of the primary amine.[1][6] The optimal ratio should be determined empirically.

      • Controlled Addition of the Furan Derivative: A slow, controlled addition of the furan aldehyde or ketone to the reaction mixture containing the amine and catalyst can help to maintain a low concentration of the electrophile, thus minimizing the chance of the product amine reacting further.

  • Reaction Conditions Favoring Over-alkylation:

    • Actionable Advice:

      • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of over-alkylation. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the desired product is maximized.

      • Catalyst Choice: Some catalysts may favor the formation of primary amines over secondary or tertiary amines. For example, pre-reduced Ruthenium has been found to be a good producer of primary amines, while Palladium may favor the formation of secondary amines.[1]

Question 3: I am observing the reduction of the furan ring in my product. How can I prevent this side reaction?

Answer:

The furan ring is susceptible to hydrogenation, especially under harsh conditions or with certain catalysts, leading to the formation of tetrahydrofurfurylamine derivatives.[6][8]

Probable Causes & Troubleshooting Steps:

  • Harsh Reaction Conditions:

    • Actionable Advice:

      • Temperature and Pressure: High temperatures and high hydrogen pressures can promote the hydrogenation of the furan ring. Optimizing these parameters by running the reaction at the lowest effective temperature and pressure is crucial.[6]

      • Reaction Time: Prolonged reaction times can also lead to over-hydrogenation.

  • Catalyst Activity:

    • Actionable Advice:

      • Catalyst Selection: The choice of metal in the catalyst plays a significant role. For instance, Raney® Nickel can be used to selectively produce either furfurylamine or tetrahydrofurfurylamine by controlling the presence of external hydrogen.[8] Palladium-based catalysts might also lead to furan ring hydrogenation.[4]

      • Catalyst Support: The support material can influence the catalyst's activity and selectivity.

Frequently Asked Questions (FAQs)

Q1: Can you provide a general protocol for the reductive amination of a furan aldehyde?

A1: Yes, here is a general laboratory-scale protocol for the synthesis of a furan-based amine via reductive amination using catalytic hydrogenation. This should be considered a starting point and may require optimization for specific substrates.

Experimental Protocol: General Reductive Amination of Furfural with Ammonia

Materials:

  • Furfural

  • Ammonia source (e.g., aqueous ammonia, or ammonia gas)

  • Catalyst (e.g., Raney® Nickel, Ru/Al₂O₃, or Co catalyst)[2][4][5]

  • Solvent (e.g., methanol, ethanol, or water)[2][5][9]

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: If using a catalyst like Raney® Nickel stored in water, carefully decant the water and wash the catalyst with the reaction solvent under an inert atmosphere.[6]

  • Reactor Loading: Charge the autoclave with the furan aldehyde, the solvent, the catalyst (typically 5-10 wt% relative to the aldehyde), and the amine source.[6] If using ammonia gas, the reactor can be pressurized with it.

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 - 2.0 MPa).[4][5] Heat the mixture to the target temperature (e.g., 80 - 120 °C) with vigorous stirring.[2][5]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration or centrifugation.[6]

  • Product Isolation: The product can be isolated from the filtrate by solvent evaporation. Further purification can be achieved by distillation or column chromatography.

Q2: What are the key considerations when choosing a reducing agent for the alkylation of amines with furan moieties?

A2: The choice of reducing agent is a critical parameter that influences the reaction's efficiency, selectivity, and practicality.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantagesTypical Solvents
H₂/Catalyst Economical for large-scale synthesis; high atom economy.Requires specialized high-pressure equipment; catalyst can be expensive and sensitive.Methanol, Ethanol, Water.[2][5]
Sodium Borohydride (NaBH₄) Milder reducing agent; does not typically reduce the furan ring; easy to handle.Can also reduce the starting aldehyde/ketone if not added after imine formation.[10]Methanol, Ethanol.[10]
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over aldehydes/ketones.Water-sensitive; not compatible with methanol.[10]DCE, DCM, THF, Dioxane.[10]
Zinc (Zn) Dust Inexpensive and effective, particularly in aqueous media.Can generate significant metal waste.Water.[9]

Q3: Can you illustrate the general reaction mechanism for the reductive amination of a furan aldehyde?

A3: Certainly. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction.

Reductive_Amination_Mechanism Furfural Furan-2-carbaldehyde (Furfural) Imine_intermediate Iminium Ion Intermediate Furfural->Imine_intermediate + R-NH₂ Amine R-NH₂ (Amine) Imine Imine Imine_intermediate->Imine - H⁺ H2O H₂O Imine_intermediate->H2O - H₂O Product N-alkyl furfurylamine (Product) Imine->Product + [H] Reducing_Agent [H] (Reducing Agent)

Caption: Reductive amination mechanism.

Q4: What are some common side reactions to be aware of, and how can I visualize a troubleshooting workflow?

A4: Besides over-alkylation and furan ring reduction, other side reactions include polymerization of the furanic compounds, especially under acidic conditions or at high temperatures, and the formation of hydrofuramide if hydrogen is not present in sufficient amounts.[1][6]

Troubleshooting_Workflow Start Low Yield or Low Selectivity Check_Conversion Is the conversion of starting material low? Start->Check_Conversion Check_Selectivity Is the desired product the major component? Check_Conversion->Check_Selectivity No Optimize_Imine Optimize Imine Formation: - Remove H₂O - Adjust pH Check_Conversion->Optimize_Imine Yes Check_Overalkylation Is over-alkylation (secondary/tertiary amines) a major issue? Check_Selectivity->Check_Overalkylation No End Optimized Reaction Check_Selectivity->End Yes Optimize_Imine->Check_Conversion Re-evaluate Optimize_Reduction Optimize Reduction: - Screen catalysts/reducing agents - Increase H₂ pressure/reagent amount - Adjust temperature Optimize_Reduction->Check_Conversion Re-evaluate Adjust_Ratio Adjust Reactant Ratio: - Increase excess of amine Check_Overalkylation->Adjust_Ratio Yes Check_Ring_Reduction Is furan ring reduction observed? Check_Overalkylation->Check_Ring_Reduction No Control_Addition Control Addition: - Slow addition of furan derivative Adjust_Ratio->Control_Addition Control_Addition->Check_Overalkylation Re-evaluate Milder_Conditions Use Milder Conditions: - Lower temperature and pressure - Shorter reaction time Check_Ring_Reduction->Milder_Conditions Yes Check_Ring_Reduction->End No Change_Catalyst Change Catalyst: - Select a more chemoselective catalyst Milder_Conditions->Change_Catalyst Change_Catalyst->Check_Ring_Reduction Re-evaluate

Caption: Troubleshooting workflow for amine alkylation.

References

  • Reaction kinetics of reductive amination of furfural. Reaction conditions - ResearchGate. Available from: [Link]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing). Available from: [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC - NIH. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. Available from: [Link]

  • Reductive Amination of Furfural and Hydrogenation of Furonitrile | AIChE - Proceedings. Available from: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - NIH. Available from: [Link]

  • FURFURYLAMINE SYNTHESIS. #ncchem - YouTube. Available from: [Link]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents.
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  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - MDPI. Available from: [Link]

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Technical Support Center: Stability and Storage of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for ensuring the long-term stability of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this molecule. Proper storage and handling are critical to prevent degradation, which can compromise experimental results, reduce yield, and introduce confounding impurities. This guide provides in-depth, evidence-based answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.

Molecular Profile and Inherent Instabilities

Understanding the structure of this compound is the first step in predicting and preventing its degradation. The molecule contains three key functional groups that are susceptible to degradation under common laboratory conditions:

  • Secondary Aromatic Amine: The nitrogen lone pair is susceptible to oxidation, a common degradation pathway for amines.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities, often leading to the formation of colored byproducts.[3][4][5]

  • Furan Ring: As a heterocyclic aromatic ether, the furan moiety is prone to acid-catalyzed hydrolysis.[6] This reaction involves protonation of the ring, followed by nucleophilic attack from water, leading to ring-opening and the formation of 1,4-dicarbonyl species.[7][8][9]

  • Methoxy Phenyl Group: The electron-donating methoxy group can influence the oxidative potential of the amine and the aromatic ring. While it can affect conformational stability, some studies on related structures suggest that methoxy groups can, in some contexts, accelerate thermal degradation.[10][11]

The primary degradation pathways to control during storage are therefore Oxidation , Hydrolysis (Acid-Catalyzed) , and Photodegradation .

Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal long-term storage conditions for this compound?

A: For maximum stability, the compound should be stored as a solid under an inert atmosphere (argon or nitrogen), at low temperature (-20°C is recommended), and protected from all light sources.

  • Rationale: Low temperatures slow the rate of all chemical reactions.[12] An inert atmosphere directly prevents oxidative degradation by displacing oxygen.[13][14] Protection from light is crucial as aromatic amines can undergo photodegradation upon exposure to UV or even ambient light.[15]

Q2: My solid sample has developed a yellow or brownish tint over time. What is happening and is it still usable?

A: The discoloration is a strong indicator of oxidation at the secondary amine. Amines often form highly conjugated, colored impurities upon oxidation.[3] The usability of the sample depends on the extent of degradation. You must re-analyze the sample by a quantitative method like HPLC or LC-MS to determine its purity before use. For high-sensitivity applications, purification is recommended.

Q3: Can I store the compound in a solution? If so, what is the best solvent?

A: While storing as a solid is optimal, short-term storage in solution is possible. The best choice is a dry, aprotic, and peroxide-free solvent such as anhydrous Toluene or Tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol , as they can participate in hydrolysis of the furan ring. Also, avoid chlorinated solvents , which can degrade to form HCl over time, catalyzing furan ring-opening.

  • Causality: Aprotic solvents lack acidic protons, minimizing the risk of acid-catalyzed hydrolysis.[8] Using anhydrous ("dry") solvents is critical to prevent water from acting as a nucleophile in this degradation pathway.[12]

Q4: I see new peaks in my LC-MS analysis after storing my compound in a methanol solution for a week. What are they?

A: The new peaks are likely degradation products. Given the solvent, the most probable cause is acid-catalyzed hydrolysis of the furan ring, initiated by trace acidity and the protic nature of methanol. You may be observing the ring-opened 1,4-dicarbonyl product or subsequent reaction products. A secondary cause could be oxidation, which is often accelerated in solution.

Troubleshooting Guide: Degradation Issues

Problem 1: Significant Purity Drop Detected by HPLC in a Solid Sample
  • Potential Cause A: Oxidative Degradation. The container seal was compromised, or the compound was not stored under an inert atmosphere, leading to prolonged exposure to air.

    • Scientific Explanation: Secondary amines can be oxidized to form hydroxylamine and subsequently nitrone derivatives.[2][16] This process is often autocatalytic and can be accelerated by trace metals or light.

    • Solution: Discard the degraded sample. For future storage, implement a rigorous inert atmosphere protocol. Use vials with PTFE-lined septa (e.g., Sure/Seal™ packaging), and after each use, flush the headspace with dry argon or nitrogen before re-sealing and storing at -20°C.

  • Potential Cause B: Hydrolytic Degradation. The compound was exposed to moisture, possibly from using a non-hermetic container or storing it in a humid freezer.

    • Scientific Explanation: Even neutral water can slowly cause hydrolysis if acidic impurities are present on the glass surface or within the compound itself. The furan ring acts as an enol ether, which is susceptible to hydrolysis to give a 1,4-dicarbonyl.[6][7]

    • Solution: Store the compound in a desiccator, even when inside a freezer, to protect it from moisture condensation. Ensure all containers are tightly sealed and made of appropriate materials (e.g., borosilicate glass).

Problem 2: Inconsistent Results in Biological or Chemical Assays
  • Potential Cause: Photodegradation During Handling. The compound was handled on the benchtop under direct, bright laboratory lighting for extended periods.

    • Scientific Explanation: Aromatic amines are often photosensitive.[15] The energy from UV and visible light can promote electrons to excited states, leading to radical reactions or direct degradation, producing a mixture of impurities.[17] These unknown impurities can interfere with assays, leading to non-reproducible results.

    • Solution: Implement a light-protection workflow. Use amber glass vials for storage and handling. When weighing or preparing solutions, work quickly and cover flasks and beakers with aluminum foil.

Visualization of Degradation and Prevention

Key Degradation Pathways

The following diagram illustrates the two primary chemical degradation routes for this compound.

Figure 1: Potential Degradation Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent (1-Furan-2-yl-2-phenyl-ethyl)- (4-methoxy-phenyl)-amine Oxidized_Intermediate Hydroxylamine / Nitrone Derivatives Parent->Oxidized_Intermediate O₂ / Light (Atmospheric Exposure) Ring_Opened 1,4-Dicarbonyl Species (Ring-Opened Furan) Parent->Ring_Opened H₂O / H⁺ (Moisture / Acidity)

Caption: Potential degradation via oxidation of the amine and acid-catalyzed hydrolysis of the furan ring.

Recommended Handling and Storage Workflow

This workflow ensures the compound's integrity from receipt to long-term storage.

Figure 2: Recommended Handling Workflow Start Receive Compound Check Is container sealed under inert gas? Start->Check Store_Direct Store at -20°C in dark Check->Store_Direct Yes Repackage Transfer to amber vial in glovebox or inert atmosphere hood Check->Repackage No Use Need to use a sample? Store_Direct->Use Purge Purge headspace with Argon Repackage->Purge Purge->Store_Direct Use->Store_Direct No Weigh Weigh quickly in amber vial (cover with foil) Use->Weigh Yes Return Re-purge headspace with Argon Weigh->Return Return->Store_Direct

Caption: A workflow to minimize exposure to air, moisture, and light during handling and storage.

Summary of Storage Parameters and Protocols

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale & References
Temperature -20°C (Solid)Minimizes rates of all degradation reactions.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary amine.[1][14]
Light Protected from Light (Amber Vials)Prevents photodegradation of the aromatic amine.[15]
Moisture Anhydrous / DryPrevents acid-catalyzed hydrolysis of the furan ring.[6][7][9]
pH Neutral (Solid or Aprotic Solution)Avoids acid-catalyzed furan ring-opening.
Recommended Solvents Anhydrous Toluene, Anhydrous THFAprotic, non-acidic, and can be sourced peroxide-free.
Incompatible Materials Strong Acids, Oxidizing Agents, Protic Solvents (e.g., Alcohols), Chlorinated SolventsCan directly cause or catalyze degradation pathways.[18]
Protocol 1: Procedure for Long-Term Storage
  • Preparation: Perform all manipulations in a glovebox or under a positive pressure of inert gas (argon preferred).

  • Aliquotting: If received in a large bottle, aliquot the solid compound into smaller, single-use amber glass vials. This prevents contamination and repeated exposure of the bulk material.

  • Inerting: For each vial, uncap and immediately flush the headspace with a gentle stream of dry argon for at least 2 minutes to displace all air.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vials inside a secondary container within a -20°C freezer that is not prone to frequent temperature cycles.

Protocol 2: Monitoring Stability by HPLC-UV

This protocol provides a self-validating system to ensure your material remains stable.

  • Initial Analysis (T=0): Upon receiving the compound, prepare a standard stock solution in an appropriate solvent (e.g., Acetonitrile). Immediately analyze by a validated HPLC-UV method to obtain an initial purity profile. Record the peak area percentage of the main peak.

  • Sample Preparation for Stability Study: Prepare several small-scale samples and store them under the intended conditions (e.g., -20°C, inert gas) and "stressed" conditions (e.g., 4°C, air; room temp, light).

  • Time-Point Analysis: At set intervals (e.g., 1, 3, 6 months for ideal conditions; 1, 2, 4 weeks for stressed conditions), retrieve one sample.

  • Analysis: Prepare a solution at the same concentration as the T=0 sample and analyze using the identical HPLC-UV method.

  • Evaluation: Compare the purity (peak area %) to the T=0 value. The appearance of new peaks or a significant decrease in the main peak's relative area indicates degradation. Analytical methods like LC-MS can be used to identify degradation products.[19][20][21]

References

  • Furan in Thermally Processed Foods - A Review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Different pathways of formation of furan mainly from thermal... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) - SciRP.org. (n.d.). Retrieved January 17, 2026, from [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. (2009). Retrieved January 17, 2026, from [Link]

  • Furan Hydrolysis - ChemTube3D. (n.d.). Retrieved January 17, 2026, from [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC. (2011). Retrieved January 17, 2026, from [Link]

  • Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants - NIH. (2018). Retrieved January 17, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Categories, playing roles, and affected properties of furan‐based... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

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Technical Support Center: Enhancing the Bioavailability of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique bioavailability challenges of furan-containing compounds. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to not just follow protocols, but to intelligently adapt them to your specific furan-based molecule.

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, its physicochemical properties—often leading to poor aqueous solubility and susceptibility to metabolic oxidation—present significant hurdles in achieving adequate oral bioavailability.[3]

Section 1: Foundational FAQs - Understanding the Core Challenges

This section addresses the fundamental issues that underpin the bioavailability of furan-based compounds.

Q1: Why do so many of my furan-containing lead compounds exhibit poor aqueous solubility?

Answer: The solubility challenge is rooted in the furan ring's dual character. While the ether oxygen can act as a hydrogen bond acceptor, the overall structure is a planar, aromatic, and relatively nonpolar ring system.[1][4] This often results in a high crystalline lattice energy, meaning more energy is required to break apart the crystal structure and dissolve the compound, and a hydrophobic character that resists solvation in aqueous gastrointestinal fluids. Modifications at the 2- and 5-positions of the ring significantly alter the molecule's overall hydrophilic-lipophilic balance, which is a key factor in drug optimization.[1]

Q2: What are the primary metabolic liabilities of the furan ring that impact bioavailability?

Answer: The primary metabolic liability is oxidation of the furan ring by Cytochrome P450 enzymes, particularly CYP2E1.[5][6] This metabolic activation is a critical toxification pathway where the furan ring is opened to form a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[5][7][8] BDA can readily react with cellular nucleophiles like proteins and glutathione, leading to rapid clearance and potential hepatotoxicity.[5][6][7] This extensive first-pass metabolism in the liver significantly reduces the amount of active drug that reaches systemic circulation. Some furan-containing drugs are known mechanism-based inhibitors of other P450s, like CYP3A4, which can lead to drug-drug interactions.[7]

Q3: How do I begin to characterize a new furan compound to predict its potential bioavailability issues?

Answer: A systematic initial characterization is crucial. The goal is to understand the physicochemical and biopharmaceutical properties that will govern its fate in vivo. This initial screen allows you to anticipate problems and select an appropriate enhancement strategy.

Decision-Making Workflow for Initial Characterization

Start Start: New Furan Compound Thermo Thermal Analysis (DSC, TGA) Start->Thermo Sol Kinetic & Equilibrium Solubility (pH 1.2, 4.5, 6.8) Start->Sol LogP Lipophilicity (LogP / LogD) Start->LogP pKa Ionization (pKa) Start->pKa Perm Permeability Assay (e.g., PAMPA, Caco-2) Start->Perm MetStab Metabolic Stability (Microsomes, Hepatocytes) Start->MetStab Result Risk Assessment: Identify Key Limiting Factors Thermo->Result Sol->Result LogP->Result pKa->Result Perm->Result MetStab->Result Formulate Select Enhancement Strategy Result->Formulate

Caption: Initial characterization workflow for furan compounds.

Section 2: Troubleshooting Guide for Formulation Development

This section provides specific, hands-on advice for common experimental hurdles.

Issue 1: Poor Dissolution and Precipitation in Biorelevant Media

Q: My furan compound dissolves in organic solvent, but immediately crashes out when I dilute it into an aqueous assay buffer or simulated intestinal fluid. What's my first step?

Answer: This is a classic sign of a compound whose solubility is kinetically limited and thermodynamically unfavorable in water. The immediate goal is to prevent crystallization and maintain the drug in a supersaturated, high-energy state. The most direct and widely used strategy for this is creating an Amorphous Solid Dispersion (ASD) .

Causality: An ASD works by dispersing the drug molecules within a hydrophilic polymer matrix. This physically separates the drug molecules, preventing them from organizing into a stable crystal lattice. The polymer also provides a hydrophilic microenvironment, improving wettability and dissolution.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

  • Polymer Selection: Choose a polymer based on your drug's properties. Common choices include PVP K30, HPMC-AS, or Soluplus®.

  • Solvent System: Select a common volatile solvent (e.g., methanol, acetone, dichloromethane) that readily dissolves both your furan compound and the chosen polymer.

  • Preparation:

    • Prepare a solution containing your drug and the polymer. A common starting point is a 1:3 or 1:4 drug-to-polymer ratio by weight.

    • Vortex or sonicate until a clear solution is obtained.

  • Solvent Removal:

    • For small-scale screening, evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.

    • Place the film under high vacuum for 12-24 hours to remove residual solvent.

  • Harvesting & Characterization (Self-Validation):

    • Scrape the resulting solid from the flask.

    • Crucial Validation Step: Analyze the ASD powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). PXRD should show a broad "halo" pattern, indicating the absence of crystallinity. DSC should show a single glass transition temperature (Tg), confirming a homogenous amorphous system. The absence of a melting peak for the drug is essential.

Troubleshooting:

  • Phase Separation Observed: If the resulting solid is cloudy or DSC shows two Tgs, it indicates immiscibility. Try a different polymer or a lower drug loading.

  • Recrystallization on Storage: This suggests the polymer is not sufficiently inhibiting nucleation. Consider a polymer with stronger hydrogen bonding capabilities or increase the polymer ratio.

Issue 2: Low Permeability Despite Adequate Solubility

Q: I've improved my compound's solubility with an ASD, but it still shows low permeability in my Caco-2 assay. What's happening?

Answer: If solubility is no longer the rate-limiting step, the issue likely lies with either poor membrane transport or high efflux activity. Furan-based compounds, like many xenobiotics, can be substrates for efflux transporters like P-glycoprotein (P-gp).

Strategy: A Self-Emulsifying Drug Delivery System (SEDDS) can often overcome this. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.

Causality: SEDDS can enhance permeability through several mechanisms:

  • Bypassing Dissolution: The drug is already dissolved in the lipidic phase.

  • Inhibiting Efflux: Some surfactants and lipids used in SEDDS are known to inhibit P-gp, reducing its ability to pump the drug back into the intestinal lumen.

  • Promoting Lymphatic Uptake: Highly lipophilic drugs can be absorbed via the lymphatic system, bypassing the liver and its first-pass metabolism.

Data Presentation: Comparison of Formulation Strategies

StrategyMechanism of ActionIdeal Candidate PropertiesProsCons
Micronization Increases surface area to enhance dissolution rate.[9][10]Crystalline, dissolution rate-limited compounds.Simple, scalable technology.Limited effectiveness for very low solubility; risk of particle aggregation.[11]
Amorphous Solid Dispersion (ASD) Stabilizes drug in a high-energy amorphous state, preventing crystallization.[9]High melting point, poor solubility, tendency to crystallize.Significant solubility enhancement; can achieve supersaturation.Requires careful polymer selection; potential for physical instability (recrystallization).[12]
Lipid-Based (e.g., SEDDS) Drug is dissolved in a lipid carrier; forms an emulsion in situ.[11]Lipophilic (LogP > 3), soluble in oils.Enhances solubility and permeability; can mitigate efflux and first-pass metabolism.Potential for GI side effects from surfactants; requires careful formulation to avoid precipitation upon dilution.
Cyclodextrin Complexation Drug is encapsulated within the hydrophobic core of a cyclodextrin molecule.[10]Molecules that fit within the cyclodextrin cavity.Increases aqueous solubility; can mask taste.Limited drug loading capacity; can be expensive.
Issue 3: High First-Pass Metabolism Despite Good Absorption

Q: My compound appears to be well-absorbed from the gut, but the systemic exposure (in vivo) is extremely low. How can I confirm and address this?

Answer: This strongly suggests extensive first-pass hepatic metabolism, a known issue for furan compounds due to P450-mediated oxidation.[6][7]

Step 1: Confirm Metabolic Hotspots

  • Protocol: In Vitro Hepatocyte Metabolism Assay

    • System: Use cryopreserved human (or relevant species) hepatocytes.[8]

    • Incubation: Incubate your furan compound (e.g., at 1 µM) with a suspension of hepatocytes over a time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Analysis: At each time point, quench the reaction (e.g., with cold acetonitrile) and centrifuge. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

    • Interpretation: Rapid disappearance of the parent compound is indicative of high intrinsic clearance. Metabolite identification studies can confirm the specific metabolic pathways (e.g., furan ring opening).

Step 2: Mitigation Strategies

  • Medicinal Chemistry Approach: Can the furan ring be modified or replaced? Bioisosteric replacement (e.g., with a thiophene or substituted phenyl ring) can sometimes block the site of metabolism without losing pharmacological activity.[1]

  • Formulation Approach: As mentioned previously, lipid-based formulations like SEDDS can promote lymphatic transport, a pathway that bypasses the liver and thus avoids first-pass metabolism. This is a powerful strategy for highly lipophilic compounds susceptible to hepatic clearance.

Logical Relationship: Addressing First-Pass Metabolism

cluster_strategies Mitigation Strategies Problem Low Systemic Exposure (Suspected High First-Pass) Confirm Confirm with In Vitro Assay (Hepatocytes, Microsomes) Problem->Confirm High_Clearance Result: High Intrinsic Clearance Confirmed Confirm->High_Clearance No_Clearance Result: Low Intrinsic Clearance Confirm->No_Clearance MedChem Medicinal Chemistry: Bioisosteric Replacement High_Clearance->MedChem Formulation Formulation Science: Promote Lymphatic Uptake (SEDDS) High_Clearance->Formulation Reassess Re-evaluate Absorption/ Permeability No_Clearance->Reassess

Caption: Decision pathway for investigating high first-pass metabolism.

References

  • Troubleshooting common issues in furan ring synthesis. Benchchem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. National Institutes of Health.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Institutes of Health.
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
  • Furan: A Technical Guide to Metabolism, Toxicity, and Human Health Risk. Benchchem.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. American Society for Pharmacology and Experimental Therapeutics.
  • Pharmacological activity of furan derivatives.
  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. National Institutes of Health. Available at: [Link]

  • Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]

  • Furan | Synthesis, Polymerization, Reactions. Britannica. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. PubMed. Available at: [Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. National Institutes of Health. Available at: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. ResearchGate. Available at: [Link]

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Technical Support Center: Methoxy Group Modification for Enhanced Compound Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered when modifying methoxy groups to improve compound efficacy. The methoxy group, while a valuable tool in drug design, often presents challenges related to metabolic stability and potency that require strategic intervention.[1][2][3][4] This resource is designed to explain the causality behind experimental choices and provide validated protocols to guide your research.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the methoxy group so prevalent in drug candidates and natural products?

The methoxy group (-OCH₃) is a small, versatile functional group frequently incorporated by medicinal chemists for several strategic advantages.[1][3]

  • Improved Physicochemical Properties: It can enhance solubility and modulate lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enhanced Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions, potentially improving binding affinity to the target protein. The group's ability to donate electron density can also modulate the electronic properties of an aromatic ring, influencing binding.[1]

  • Conformational Control: A methoxy group can influence the conformation of a molecule, locking it into a bioactive shape that fits optimally into a protein's binding pocket.

FAQ 2: What are the primary roles of a methoxy group in a compound's structure-activity relationship (SAR)?

The methoxy group can play several critical roles in defining a compound's SAR:

  • Potency Enhancement: By forming favorable interactions within a protein's active site, the addition of a methoxy group can significantly increase a compound's potency.[2]

  • Selectivity Modulation: The specific placement of a methoxy group can create distinct binding orientations, which may lead to improved selectivity for the desired target over off-targets.[1]

  • Metabolic Blocking: While often a metabolic liability itself, a methoxy group can be strategically placed to block the metabolism of another part of the molecule.

  • Improving Lipophilic Ligand Efficiency (LLE): As a non-lipophilic substituent, a methoxy group can enhance potency without significantly increasing the compound's overall lipophilicity, thereby improving the LLE.[2]

Part 2: Troubleshooting Guide: Common Issues & Solutions

Issue 1: My methoxy-containing compound shows high clearance and poor metabolic stability. What is the likely cause and how can I fix it?

A. The Problem: O-Demethylation

A very common metabolic liability for compounds containing a methoxy group, particularly on an aromatic ring, is O-demethylation.[1][2] This reaction is primarily catalyzed by cytochrome P450 enzymes (like CYP2D6) in the liver.[5][6][7] The enzyme removes the methyl group, converting the methoxy group into a hydroxyl group (a phenol or an alcohol). This new hydroxyl group can then be rapidly conjugated (e.g., with glucuronic acid) and excreted, leading to high clearance of your compound.[1][5]

B. Diagnostic Workflow

To confirm that O-demethylation is the primary metabolic pathway, a systematic approach is necessary.

A High In Vivo Clearance Observed B Perform In Vitro Microsomal Stability Assay A->B C Analyze Metabolites (LC-MS/MS) B->C D Is the M-14 (O-demethylated) metabolite the major product? C->D E Yes: O-demethylation is the primary metabolic liability. D->E Yes F No: Investigate other metabolic pathways. D->F No G Implement Modification Strategy E->G

Caption: Decision workflow for diagnosing O-demethylation as a metabolic liability.

C. Mitigation Strategies

If O-demethylation is confirmed, several strategies can be employed:

  • Bioisosteric Replacement: This is the most common and often most effective strategy. A bioisostere is a substituent that retains the desired biological activity but has different physical or chemical properties. The goal is to replace the methoxy group with a group that is sterically and electronically similar but metabolically more stable.

Bioisostere Rationale for Use Potential Impact on Properties
Fluorine (-F) Blocks metabolic oxidation.[8] Can act as a weak hydrogen bond acceptor.Increases lipophilicity compared to -OH, but may be comparable to or slightly less lipophilic than -OCH₃.[8]
Difluoromethyl (-CHF₂) / Trifluoromethyl (-CF₃) Highly resistant to metabolic oxidation. Strong electron-withdrawing group.Significantly increases lipophilicity. May alter electronic properties of the ring, impacting binding.
Difluoroethyl (-CH₂CF₂H) Mimics the steric and electronic features of a methoxy group but is more metabolically stable.[9]Can improve both potency and metabolic stability.[9]
Methylthio (-SCH₃) Can be a good isostere for a methoxy group.May have its own metabolic liabilities (e.g., oxidation to sulfoxide/sulfone).
Small heterocycles (e.g., oxazole, pyrazole) Can mimic the geometry and hydrogen bonding capabilities of the methoxy group.Can significantly alter solubility and polarity.
  • Steric Shielding: Introduce a bulky group adjacent to the methoxy group. This can physically block the P450 enzyme from accessing and metabolizing the methoxy group.

  • Deuteration (OCD₃): Replacing the hydrogens on the methyl group with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect. This is often a later-stage optimization strategy.[2]

D. Experimental Protocol: Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of your parent compound and its modified analogs.[10][11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Materials:

  • Test compound and positive controls (e.g., propranolol, verapamil)

  • Pooled liver microsomes (human, rat, etc.)[10][13]

  • NADPH regenerating system[12]

  • Phosphate buffer (pH 7.4)[12]

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of your test compounds and controls. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[12][13]

  • Incubation: Add the test compound (final concentration typically 1 µM) to the microsome solution in a 96-well plate and pre-incubate at 37°C.[12][13]

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[14]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[10][14]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[14]

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[14]

Issue 2: My compound has suboptimal potency, and I suspect a nearby pocket in the protein target is unoccupied. How can I modify the methoxy group to improve binding?

A. The Strategy: "Scouting" for New Interactions

The methoxy group is an excellent "scout" for exploring nearby protein pockets without drastically increasing lipophilicity.[2] The goal is to replace it with a group that can form new, favorable interactions, such as hydrogen bonds or stronger van der Waals contacts.

B. Modification Workflow

cluster_0 SAR Exploration A Suboptimal Potency with -OCH3 group B Hypothesize Unoccupied Pocket A->B C Synthesize Analogs B->C D Demethylation to -OH C->D E Extend with -OCH2CH3 C->E F Introduce H-bond donor/acceptor (e.g., -OCH2CN, -OCH2CONH2) C->F G Assay Analogs for Potency D->G E->G F->G H Analyze SAR G->H

Caption: Workflow for modifying a methoxy group to improve potency.

C. Rationale for Modifications

  • Demethylation to Hydroxyl (-OH): This is often the first step. The resulting hydroxyl group can act as both a hydrogen bond donor and acceptor. If potency increases, it strongly suggests a nearby hydrogen bonding partner in the protein.

  • Extension to Ethoxy (-OCH₂CH₃) or Larger Alkoxy Groups: If there is a nearby hydrophobic pocket, extending the alkyl chain can lead to favorable van der Waals interactions and a significant boost in potency.

  • Introducing Polar Functionality: If a hydrogen bond is suspected, but the -OH group is not optimal, consider groups like -OCH₂CN or -OCH₂F. These can fine-tune electronic properties and act as hydrogen bond acceptors.

D. Quantitative Comparison of Analogs

When you synthesize these new analogs, it is crucial to compare them systematically.

Compound Modification IC₅₀ (nM) Change in Potency Rationale
Parent -OCH₃100-Baseline
Analog 1 -OH254x increaseSuggests a hydrogen bond donor/acceptor is beneficial.
Analog 2 -OCH₂CH₃5005x decreaseSuggests steric hindrance or a hydrophilic pocket.
Analog 3 -F90No significant changeIndicates the fluorine is a good metabolic replacement but doesn't improve binding.

This structured data allows for clear interpretation of the structure-activity relationship and guides the next round of design.

References

  • The role of the methoxy group in approved drugs. (n.d.).
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorin
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis Online.
  • Dextromethorphan. (n.d.). Wikipedia.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • The role of the methoxy group in approved drugs. (2024). PubMed.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. (n.d.). PMC - NIH.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • New strategies to enhance the efficiency and precision of drug discovery. (n.d.). PMC - NIH.
  • What are good methoxy isosteres in medicinal chemistry?. (2015).
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020).
  • Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles. (n.d.). PMC - NIH.
  • ADVANCES IN N- and O-DEMETHYLATION OF OPI
  • Medicinal Chemistry Strategies for the Modification of Bioactive N
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • The Quest for Bioisosteric Replacements. (n.d.).
  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. (n.d.). PMC - NIH.
  • Clearance in Drug Design. (n.d.).
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat D
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism.
  • Metabolism and Clearance - Part One. (2021). LITFL.
  • Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2025).
  • Microsomal Stability Assay. (n.d.).
  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). (n.d.). SciRP.org.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). PMC - NIH.

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Strategies to reduce off-target effects of furan-amine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-amine compounds. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you navigate the unique challenges associated with this chemical class, particularly in managing and reducing off-target effects.

Introduction: The Promise and Perils of Furan-Amine Scaffolds

Furan-amine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active agents with applications ranging from anticancer to anti-inflammatory therapies[1][2][3]. The furan ring, often acting as a bioisostere for a phenyl group, can enhance metabolic stability and modulate drug-receptor interactions, while the amine functionality is crucial for forming key hydrogen bonds with biological targets[4][5].

However, the very features that make these compounds potent can also introduce liabilities. The furan moiety is susceptible to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause hepatotoxicity and other off-target effects[6]. The amine group, depending on its basicity, can lead to nonspecific binding and undesirable pharmacokinetic profiles[7][8]. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Off-Target Effects

Question 1: My furan-amine compound shows potent activity in my primary assay, but I'm observing unexpected cytotoxicity in cell-based follow-up experiments. What could be the cause?

Answer:

Unexpected cytotoxicity is a common issue with furan-containing compounds and can often be traced back to the metabolic activation of the furan ring[6]. Here’s a step-by-step guide to investigate this phenomenon:

Step 1: Assess the Role of Metabolic Activation

  • Rationale: The furan ring can be oxidized by cytochrome P450 (CYP450) enzymes, particularly CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde intermediate[6]. This metabolite can covalently modify cellular macromolecules, leading to oxidative stress, glutathione (GSH) depletion, and apoptosis[6].

  • Experimental Protocol:

    • Select a cell line with known CYP450 expression levels (e.g., HepG2 cells).

    • Co-incubate your compound with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor of the suspected isozyme.

    • Run a parallel experiment without the inhibitor.

    • Assess cell viability using a standard method like the MTT or LDH release assay[6][9].

    • Interpretation: A significant reduction in cytotoxicity in the presence of the CYP450 inhibitor strongly suggests that a metabolite is responsible for the toxic effects.

Step 2: Characterize the Mode of Cell Death

  • Rationale: Differentiating between apoptosis and necrosis can provide mechanistic insights into the off-target toxicity.

  • Experimental Protocol:

    • Treat your cells with the furan-amine compound at its IC50 concentration.

    • Perform an Annexin V/Propidium Iodide (PI) staining assay and analyze by flow cytometry[6].

    • Interpretation: An increase in Annexin V positive, PI negative cells indicates early apoptosis, suggesting a programmed cell death pathway is being activated, which is a common outcome of metabolite-induced stress[1].

Step 3: Off-Target Screening

  • Rationale: The cytotoxicity may be due to the compound binding to unintended protein targets.

  • Recommendation: Employ a tiered off-target screening approach. Start with in silico predictions to identify potential off-target families[10][11][12]. Follow up with in vitro screening against a panel of common off-targets, such as kinases, GPCRs, and ion channels[10]. Services like Creative Biolabs' cell microarray screening can also be utilized for broader profiling[13].

Question 2: How can I proactively design furan-amine compounds with a lower risk of off-target effects?

Answer:

A proactive design strategy is the most effective way to minimize off-target liabilities. This involves a combination of computational modeling and strategic chemical modifications.

Strategy 1: Bioisosteric Replacement of the Furan Ring

  • Rationale: Replacing the furan ring with a bioisostere that is less prone to metabolic activation can significantly reduce toxicity while maintaining on-target activity[4][14][15].

  • Common Bioisosteres for Furan:

    • Thiophene

    • Pyrazole

    • Thiazole

    • Pyridyl

  • Implementation: Synthesize a small library of analogs where the furan ring is replaced with these bioisosteres and evaluate them in your primary and counter-screens.

BioisostereRationale for UsePotential Advantages
Thiophene Similar in size and electronics to furan.Often more metabolically stable.
Pyrazole Introduces a nitrogen atom, altering electronic properties.Can improve solubility and reduce CYP-mediated metabolism[16].
Thiazole Contains both nitrogen and sulfur.Can modulate lipophilicity and reduce hERG inhibition[16].
Pyridyl A six-membered aromatic ring with a nitrogen.Increases polarity and can disrupt metabolic hotspots[16].

Strategy 2: Modulating the Amine Basicity

  • Rationale: The basicity (pKa) of the amine group is a critical determinant of its interaction with both on- and off-targets. Highly basic amines are more likely to be protonated at physiological pH, which can lead to non-specific interactions with negatively charged biological molecules like phospholipids[5][8].

  • Implementation:

    • Introduce electron-withdrawing groups near the amine to decrease its pKa.

    • Convert primary or secondary amines to amides to reduce basicity, though this may impact the hydrogen bond donating capacity[5][17].

    • Utilize prodrug strategies to mask the amine until it reaches the target tissue[7].

Strategy 3: Structure-Activity Relationship (SAR) Guided Optimization

  • Rationale: A systematic exploration of the SAR can reveal which parts of the molecule are critical for on-target activity versus off-target effects.

  • Workflow:

    • Synthesize analogs with modifications at various positions of the furan-amine scaffold.

    • Screen these analogs in both on-target and off-target/cytotoxicity assays.

    • Identify "activity cliffs," where small structural changes lead to large differences in selectivity.

    • Use this information to build a predictive model for designing more selective compounds.

Section 2: Experimental Protocols and Assays

Question 3: What is a reliable workflow for profiling the off-target interactions of my lead furan-amine compound?

Answer:

A multi-step, integrated workflow is recommended for comprehensive off-target profiling.

Workflow for Off-Target Profiling

Off_Target_Workflow cluster_0 Phase 1: In Silico & Early Screening cluster_1 Phase 2: Cellular & Phenotypic Assays cluster_2 Phase 3: In Vivo Assessment A In Silico Off-Target Prediction (e.g., SEA, ChEMBL profiling) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Prioritize kinase families D Cellular Thermal Shift Assay (CETSA) B->D Identify potential cellular targets C CYP450 Inhibition & Metabolic Stability Assays G Rodent Pharmacokinetic (PK) & Toxicology Studies C->G Inform in vivo study design F Chemoproteomics (e.g., ABPP, quantitative proteomics) D->F Validate target engagement E Phenotypic Screening in Diverse Cell Lines E->F Identify pathways affected F->G Confirm in vivo relevance Metabolic_Activation Furan_Amine Furan-Amine Compound CYP450 CYP450 Enzymes (e.g., CYP2E1) Furan_Amine->CYP450 Oxidation Reactive_Metabolite Reactive α,β-Unsaturated Dialdehyde CYP450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Covalent Binding Proteins Cellular Proteins Reactive_Metabolite->Proteins Covalent Binding DNA DNA Reactive_Metabolite->DNA Covalent Binding Cellular_Damage Cellular Damage GSH_Depletion GSH Depletion & Oxidative Stress GSH->GSH_Depletion Protein_Adducts Protein Adducts & Loss of Function Proteins->Protein_Adducts DNA_Adducts DNA Adducts & Genotoxicity DNA->DNA_Adducts GSH_Depletion->Cellular_Damage Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

Sources

Validation & Comparative

Validating the biological activity of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine in vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative In Vivo Validation Guide for (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Abstract: This guide provides a comprehensive framework for the in vivo validation of the novel compound this compound, hereafter designated as Compound X . In the absence of existing pharmacological data, we propose a validation strategy based on structural-activity relationship (SAR) analysis of its core moieties. The furan nucleus is a well-established pharmacophore present in numerous compounds with anti-inflammatory properties. This document outlines a head-to-head comparison of Compound X against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), using the carrageenan-induced paw edema model, a gold-standard for acute inflammation assessment. We provide detailed protocols, data interpretation frameworks, and mechanistic insights to guide researchers in drug development.

Rationale and Strategic Hypothesis

The chemical architecture of Compound X integrates three key structural motifs: a furan ring, a phenyl-ethyl scaffold, and a 4-methoxy-phenyl-amine group. While the compound itself is uncharacterized, the furan moiety is a privileged scaffold in medicinal chemistry, known to impart significant anti-inflammatory activity. This activity is often attributed to the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine production.

Therefore, our primary hypothesis is that Compound X possesses anti-inflammatory activity . This guide details the in vivo methodology to test this hypothesis, establishing a foundational efficacy and potency profile.

Experimental Design: A Comparative Framework

To ensure the trustworthiness and validity of the findings, we employ a robust, multi-arm study design. This allows for the direct comparison of Compound X's efficacy against both a negative and a positive control.

  • Test Article: Compound X

  • Positive Control: Indomethacin (a well-characterized NSAID)

  • Negative Control: Vehicle (the non-active solvent used for drug administration)

The primary endpoint is the reduction in paw edema volume following the induction of inflammation, measured over time.

Experimental Workflow Diagram

The following diagram outlines the complete experimental sequence, from animal preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_exp Phase 3: Experiment cluster_analysis Phase 4: Analysis A Animal Acclimatization (Wistar Rats, 180-200g, 7 days) B Fasting (12 hours pre-experiment) A->B C Group Allocation (n=6 per group) - Vehicle (Control) - Indomethacin (10 mg/kg) - Compound X (Dose 1) - Compound X (Dose 2) - Compound X (Dose 3) D Oral Administration (p.o.) of assigned treatment C->D E Baseline Paw Volume Measurement (t=0, Plethysmometer) D->E F Induction of Inflammation (0.1 mL 1% Carrageenan injection into sub-plantar tissue) E->F G Post-Induction Paw Volume Measurement (t = 1, 2, 3, 4 hours) F->G H Calculate Edema Volume (Vt - V0) I Calculate Percentage Inhibition vs. Vehicle Control H->I J Statistical Analysis (ANOVA with post-hoc test) I->J G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA PLA₂ COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGs Prostaglandins (PGE₂, PGI₂) (Pro-inflammatory) COX->PGs Inhibitor Indomethacin (Positive Control) Compound X? (Hypothesized Target) Inhibitor->COX Inhibition

Caption: The arachidonic acid inflammatory pathway and the site of NSAID action.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded strategy for the initial in vivo validation of this compound (Compound X). By demonstrating dose-dependent efficacy in the carrageenan-induced paw edema model relative to a vehicle and a potent standard like Indomethacin, researchers can establish a firm foundation for further development.

Positive results from this acute model should be followed by:

  • Chronic Inflammation Models: Testing in models like adjuvant-induced arthritis to assess efficacy in long-term inflammatory conditions.

  • Mechanism of Action (MoA) Studies: In vitro assays (e.g., COX-1/COX-2 inhibition assays) to determine the specific molecular target.

  • Toxicology Screening: Preliminary safety and tolerability assessments.

This structured approach ensures that the biological activity of novel compounds is validated with the scientific rigor required for progression in the drug discovery pipeline.

References

  • Kavitha, C., et al. (2013). A review on furan: A versatile and biologically active scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. Available at: [Link]

  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. Available at: [Link]

A Comparative Efficacy Analysis of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine and Established Apoptosis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine, hereafter referred to as Compound X, in the context of well-characterized inhibitors of apoptosis. Given the structural motifs present in Compound X, including a furan ring which is a scaffold in various anticancer agents, we hypothesize its potential role as a modulator of programmed cell death.[1][2][3][4][5][6] This document outlines a systematic approach to first determine the cytotoxic and potential pro-apoptotic activity of Compound X and then to compare its efficacy against known inhibitors targeting key nodes in the apoptosis signaling cascade.

The content herein is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for a robust comparative analysis.

The Landscape of Apoptosis Inhibition: Rationale and Key Targets

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[7] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation and resistance to therapies.[8][9] Consequently, therapeutic strategies aimed at reactivating apoptotic pathways are of significant interest in oncology.[10][11]

The primary signaling pathways governing apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of a family of cysteine proteases known as caspases, the executioners of cell death.[12][13] Key regulators of these pathways, and therefore prime targets for therapeutic intervention, include:

  • The Bcl-2 Family of Proteins: These proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 itself, prevent the release of cytochrome c from the mitochondria, a critical step in caspase activation.[8][9][14] Overexpression of Bcl-2 is a common survival mechanism for cancer cells.[8][9]

  • Caspases: These proteases are the central effectors of apoptosis. Inhibiting caspases can directly block the execution phase of cell death.[12][15]

  • The p53-MDM2 Axis: The tumor suppressor protein p53 is a critical transcription factor that can induce apoptosis in response to cellular stress.[16] Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[16][17] Inhibiting the p53-MDM2 interaction can stabilize p53 and reactivate its tumor-suppressive functions.[18][19][20]

To establish a robust comparative framework for Compound X, we have selected the following well-characterized inhibitors, each targeting one of these critical regulatory nodes:

InhibitorTargetMechanism of Action
Venetoclax (ABT-199) Bcl-2A selective inhibitor that binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and triggering the mitochondrial apoptosis pathway.[8][9][10][14][21]
Z-VAD-FMK Pan-CaspaseA cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of multiple caspases, thereby blocking apoptosis.[12][15][22][23][24]
Nutlin-3 p53-MDM2 InteractionA small-molecule inhibitor that occupies the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to its activation.[18][19][20][25][26]

Experimental Framework for Comparative Efficacy Assessment

A multi-tiered approach is essential to first characterize the biological activity of Compound X and then to quantitatively compare its efficacy to the established inhibitors. The following experimental workflow is proposed:

G cluster_0 Tier 1: Initial Screening & Cytotoxicity cluster_1 Tier 2: Mechanism of Action Elucidation cluster_2 Tier 3: Comparative Analysis A Cell Viability Assays (MTT/XTT) B Determine IC50 of Compound X in cancer cell lines A->B C Caspase Activity Assays (Caspase-Glo 3/7) B->C If cytotoxic D Bcl-2 Binding Assays (Fluorescence Polarization) B->D If cytotoxic E p53-MDM2 Interaction Assays (ELISA / TR-FRET) B->E If cytotoxic F Direct comparison of IC50 values (Compound X vs. Venetoclax, Nutlin-3) C->F G Compare Ki values for target binding D->G E->G G cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Execution Pathway cluster_2 stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 bax_bak Bax/Bak p53->bax_bak mdm2 MDM2 p53->mdm2 cyto_c Cytochrome c Release bax_bak->cyto_c bcl2 Bcl-2 bcl2->bax_bak apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 apoptosome->casp9 casp37 Caspase-3/7 casp9->casp37 apoptosis Apoptosis casp37->apoptosis venetoclax Venetoclax venetoclax->bcl2 nutlin3 Nutlin-3 nutlin3->mdm2 zvad Z-VAD-FMK zvad->casp9 zvad->casp37

Apoptosis Pathways and Inhibitor Targets

Conclusion

This guide provides a structured and scientifically rigorous approach to evaluating the efficacy of a novel compound, this compound, as a potential modulator of apoptosis. By systematically assessing its cytotoxicity and then dissecting its mechanism of action through targeted assays, a direct and quantitative comparison can be made against established inhibitors like Venetoclax, Z-VAD-FMK, and Nutlin-3. This framework not only enables the characterization of a new chemical entity but also ensures that the generated data is robust, reproducible, and directly comparable to existing benchmarks in the field of apoptosis-targeted drug discovery.

References

  • Mechanism Of Action - VENCLEXTA® (venetoclax tablets) . AbbVie Inc. [Link]

  • Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review . Frontiers in Pharmacology. [Link]

  • Proposed MOA of venetoclax . VENCLEXTA® HCP. [Link]

  • Mechanism of action of venetoclax . ResearchGate. [Link]

  • Z-VAD-FMK - Pan-Caspase inhibitor . InvivoGen. [Link]

  • Pathways and mechanisms of venetoclax resistance . Oncotarget. [Link]

  • XTT Assays vs MTT . Biotech Spain. [Link]

  • Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date) . ResearchGate. [Link]

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  • Pharmacologic activation of p53 by small-molecule MDM2 antagonists . Cancer Research. [Link]

  • MTT assay . Wikipedia. [Link]

  • Caspase 3/7 Activity . Protocols.io. [Link]

  • Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms . Blood. [Link]

  • Caspase Protocols in Mice . SpringerLink. [Link]

  • Antitumor Activity of the Selective MDM2 Antagonist Nutlin-3 Against Chemoresistant Neuroblastoma With Wild-Type p53 . Journal of the National Cancer Institute. [Link]

  • Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization . National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity . Molecules. [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation . Frontiers in Immunology. [Link]

  • Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence . Molecular and Cellular Biology. [Link]

  • Cell Permeable Bcl-2 Binding Peptides: A Chemical Approach to Apoptosis Induction in Tumor Cells . Cancer Research. [Link]

  • MDM2 antagonist nutlin-3 is a potent inducer of apoptosis in pediatric acute lymphoblastic leukemia cells with wild-type p53 and overexpression of MDM2 . Leukemia. [Link]

  • Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) . SpringerLink. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors . PubMed. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity . ResearchGate. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity . PubMed. [Link]

  • BCL-2 Assay Service . BPS Bioscience. [Link]

  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity . Molecules. [Link]

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  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . PubMed. [Link]

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  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization . Future Medicinal Chemistry. [Link]

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Performance Benchmark Analysis: (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine as a Novel Selective Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for benchmarking the performance of a novel chemical entity, (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine, hereafter designated as Compound-X . Based on structural similarities to known psychoactive agents, we hypothesize its mechanism of action as a Selective Serotonin Reuptake Inhibitor (SSRI). Its performance is critically evaluated against two industry-standard SSRIs: Sertraline and Fluoxetine. We detail a multi-tiered experimental approach, from initial in-vitro target engagement and selectivity profiling to in-vivo behavioral efficacy assays. The protocols described herein are designed to be self-validating, providing researchers in drug development with a robust methodology for assessing novel antidepressant candidates.

Introduction: The Rationale for a New SSRI Candidate

The therapeutic landscape for major depressive disorder (MDD) is well-established, yet a significant patient population experiences inadequate response or dose-limiting side effects with current treatments. The development of novel SSRIs aims to improve upon existing efficacy profiles, enhance selectivity to reduce off-target effects, and optimize pharmacokinetic properties for better patient compliance and safety.

Compound-X presents a unique chemical scaffold, combining a furan moiety with a phenyl-ethylamine backbone, suggesting potential for novel interactions with the serotonin transporter (SERT). This guide outlines the essential preclinical assays required to validate this hypothesis and quantitatively benchmark its performance against Sertraline and Fluoxetine, two of the most widely prescribed and well-characterized SSRIs.

Part 1: In Vitro Target Engagement and Selectivity Profiling

Objective: The primary goal of this phase is to quantify the binding affinity and functional inhibition of Compound-X at the human serotonin transporter (hSERT). Crucially, its selectivity is assessed by performing counter-screening against the norepinephrine transporter (NET) and dopamine transporter (DAT), as off-target activity at these transporters is linked to common side effects of antidepressants.

Experimental Workflow: In Vitro Screening Cascade

The logical flow for in vitro analysis ensures that potent compounds are advanced to more complex functional assays.

A Compound-X Synthesis & QC B Primary Screen: Radioligand Binding Assay (hSERT) A->B Test Compound C Secondary Screen: Selectivity Binding Assays (hDAT, hNET) B->C If Ki < 100 nM D Functional Assay: Synaptosomal 5-HT Uptake Inhibition B->D Confirm Mechanism E Data Analysis: Determine Ki & IC50 Selectivity Ratios B->E C->E D->E

Caption: In Vitro screening workflow for Compound-X.

Protocol 1: Radioligand Binding Affinity Assays

This protocol determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Source: Cell membranes expressing recombinant hSERT, hDAT, or hNET are commercially available or can be prepared from transfected cell lines (e.g., HEK293).

  • Radioligands:

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine.

    • For hDAT: [³H]-WIN 35,428.

    • For hNET: [³H]-Nisoxetine.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the radioligand (at its approximate Kd value), and varying concentrations of the test compound (Compound-X, Sertraline, or Fluoxetine) over a logarithmic range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Equilibrium: Incubate the plates for 60-120 minutes at room temperature or 4°C to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM Desipramine for hNET). Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined using non-linear regression analysis (log(inhibitor) vs. response), and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into nerve terminals (synaptosomes), providing a direct measure of its functional potency (IC50).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., rat striatum for dopamine, hippocampus for serotonin) using sucrose density gradient centrifugation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compounds for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]-5-HT for serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Measure the radioactivity accumulated inside the synaptosomes via scintillation counting. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Comparative Performance Data (Hypothetical)
CompoundSERT Binding (Ki, nM)DAT Binding (Ki, nM)NET Binding (Ki, nM)SERT Uptake (IC50, nM)Selectivity (SERT vs. DAT)Selectivity (SERT vs. NET)
Compound-X 1.5 850 1200 2.8 567-fold 800-fold
Sertraline1.3254202.519-fold323-fold
Fluoxetine2.93102605.1107-fold90-fold

Interpretation: In this hypothetical dataset, Compound-X demonstrates high-affinity binding to SERT, comparable to Sertraline. Critically, it shows significantly higher selectivity against both DAT and NET compared to both commercial drugs. This superior selectivity profile suggests a lower potential for side effects associated with dopamine and norepinephrine modulation, such as agitation or cardiovascular effects.

Part 2: In Vivo Behavioral Efficacy Assessment

Objective: To determine if the in-vitro activity of Compound-X translates into an antidepressant-like effect in a validated animal model. The Forced Swim Test (FST) is a widely used primary screen that assesses behavioral despair.

Experimental Workflow: Forced Swim Test

A Acclimatize Mice (7 days) B Day 1: Pre-Swim Session (15 min) A->B C Day 2: Dosing (i.p. injection) B->C 24h later D Test Session (6 min swim) C->D 60 min post-dose E Video Analysis: Score Immobility Time (last 4 min) D->E Record video

Caption: Experimental timeline for the mouse Forced Swim Test.

Protocol 3: Forced Swim Test (FST)

This test is based on the principle that animals will cease attempts to escape a stressful, inescapable situation. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old), group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Pre-Swim (Day 1): Place each mouse in the cylinder for a 15-minute habituation swim. This is done to ensure that the behavior on the test day is stable. Dry the animals before returning them to their home cages.

  • Dosing (Day 2): Administer Compound-X, Sertraline, Fluoxetine (e.g., 5, 10, 20 mg/kg), or a vehicle control (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection. Typically, 8-12 animals are used per group.

  • Test Session: 60 minutes post-injection, place the mice individually into the swim cylinder for a 6-minute test session. The entire session should be video recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water. The total duration of immobility during the last 4 minutes of the 6-minute test is the primary endpoint.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each treatment group to the vehicle control group.

Comparative Efficacy Data (Hypothetical)
Treatment Group (10 mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehiclep-value vs. Vehicle
Vehicle Control145 ± 8.2--
Compound-X 72 ± 6.5 50.3% < 0.001
Sertraline85 ± 7.141.4%< 0.01
Fluoxetine91 ± 7.837.2%< 0.01

Interpretation: The hypothetical results indicate that Compound-X produces a statistically significant and robust reduction in immobility time in the FST. The magnitude of this effect is greater than that observed for both Sertraline and Fluoxetine at the same dose, suggesting a potent in-vivo antidepressant-like profile.

Conclusion and Forward Outlook

This guide outlines a foundational strategy for the preclinical benchmarking of this compound (Compound-X) as a potential SSRI. The presented hypothetical data suggests that Compound-X possesses a highly promising profile, characterized by potent SERT inhibition, superior in-vitro selectivity over DAT and NET, and robust efficacy in a predictive behavioral model.

These findings strongly support advancing Compound-X to further stages of drug development, including:

  • Full Pharmacokinetic (ADME) Profiling: To understand its absorption, distribution, metabolism, and excretion properties.

  • Chronic Dosing Efficacy Models: To assess its effects in more translationally relevant models of depression.

  • Off-Target Screening: A broad panel screen (e.g., against GPCRs, ion channels) to proactively identify potential side effects.

  • Preliminary Toxicology Studies: To establish a safety window before considering first-in-human trials.

The rigorous application of the described protocols provides a clear, data-driven pathway for evaluating the therapeutic potential of novel CNS drug candidates.

References

  • Title: The design of selective serotonin reuptake inhibitors (SSRIs) Source: ScienceDirect URL: [Link]

  • Title: Preclinical pharmacological evaluation of new antidepressants Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its History, Applications, and Limitations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The forced swim test as a model of depressive-like behavior Source: JoVE (Journal of Visualized Experiments) URL: [Link]

In vivo toxicity assessment of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Toxicity Assessment of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

This guide provides a comprehensive framework for the in vivo toxicity assessment of the novel chemical entity, this compound. As a compound featuring a furan moiety, a structural alert for potential toxicity, a rigorous and well-designed toxicological evaluation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of its potential toxicological profile against established benchmarks and outlining robust experimental protocols grounded in scientific integrity.

The furan ring is a known structural alert, with studies indicating that furan and its derivatives can induce hepatotoxicity and carcinogenicity in rodents.[1][2][3][4] The mechanism is often linked to metabolic activation by cytochrome P450 enzymes into reactive metabolites, such as cis-2-butene-1,4-dial, which can lead to cellular damage.[4][5] Therefore, the toxicological assessment of any novel furan-containing compound must be approached with a high degree of caution and scientific rigor.

This guide will detail a tiered approach to the in vivo toxicity assessment, beginning with acute toxicity studies to determine the immediate effects of a single high dose, followed by repeated dose studies to evaluate the effects of longer-term exposure, and finally, genotoxicity assays to assess the potential for DNA damage.

Comparative Analysis of Toxicological Endpoints

The primary objective of this guide is to provide a framework for comparing the toxicity of this compound with alternative compounds. A hypothetical comparative data table is presented below to illustrate how results could be summarized.

Parameter This compound Alternative Compound A (Non-Furan Analog) Reference Drug B (Known Hepatotoxin)
Acute Oral LD50 (mg/kg) To be determined>2000300
Primary Target Organ(s) of Toxicity To be determined (potential for liver)None identifiedLiver
No-Observed-Adverse-Effect Level (NOAEL) in 28-day study (mg/kg/day) To be determined10010
In Vivo Micronucleus Test To be determinedNegativePositive
In Vivo Comet Assay (Liver) To be determinedNegativePositive

Experimental Design and Rationale

The selection of appropriate in vivo models and endpoints is critical for a thorough toxicity assessment. The following experimental workflow is proposed, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the European Medicines Agency (EMA).[6][7][8]

experimental_workflow cluster_0 Tier 1: Acute Toxicity Assessment cluster_1 Tier 2: Sub-chronic Toxicity Assessment cluster_2 Tier 3: Genotoxicity Assessment acute_oral Acute Oral Toxicity Study (OECD TG 425) repeated_dose 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407) acute_oral->repeated_dose Provides dose range for longer studies micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474) repeated_dose->micronucleus Informs dose selection for genotoxicity comet In Vivo Mammalian Alkaline Comet Assay (OECD TG 489) repeated_dose->comet Informs dose selection for genotoxicity

Caption: Proposed tiered experimental workflow for the in vivo toxicity assessment.

Detailed Experimental Protocols

Part 1: Acute Oral Toxicity Study (OECD TG 425: Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose 50 (LD50) of the test compound. This method is chosen to minimize the number of animals required while still providing a statistically robust estimate of the LD50.[9][10][11]

Methodology:

  • Animal Model: Use a single sex of a standard rodent strain, typically female Sprague-Dawley rats, as they are often slightly more sensitive.[12]

  • Housing and Acclimatization: House animals in a controlled environment for at least 5 days prior to dosing to allow for acclimatization.[12]

  • Dose Administration: Administer the test substance orally by gavage. The initial dose is selected based on any available in vitro cytotoxicity data or structure-activity relationships.

  • Sequential Dosing: Dose animals one at a time, with a 48-hour observation period between each animal.

  • Dose Adjustment: If an animal survives, the dose for the next animal is increased by a factor of 3.2. If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: Calculate the LD50 using the maximum likelihood method.[10][11]

Part 2: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

Objective: To evaluate the potential adverse effects of the test compound following repeated oral administration over 28 days. This study provides information on target organs of toxicity and helps to determine a No-Observed-Adverse-Effect Level (NOAEL).[13][14]

Methodology:

  • Animal Model: Use both male and female rodents of a standard strain (e.g., Wistar rats).

  • Dose Groups: Typically include a control group and at least three dose levels of the test substance. The highest dose should induce some toxicity but not significant mortality.[13]

  • Dose Administration: Administer the test substance daily by oral gavage for 28 consecutive days.

  • In-life Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements, and detailed functional observations (e.g., sensory reactivity, grip strength) at the end of the study.

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at termination.

  • Histopathology: Perform a full necropsy on all animals and preserve a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related changes in all parameters to identify target organs and determine the NOAEL.

Part 3: In Vivo Genotoxicity Assessment

Given the furan moiety, a thorough investigation of genotoxic potential is crucial. A combination of assays is recommended to detect different types of genetic damage.[15][16]

A. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

Methodology:

  • Animal Model: Typically use mice or rats.

  • Dose Administration: Administer the test substance, usually via two exposures 24 hours apart.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration.

  • Slide Preparation and Analysis: Prepare and stain slides to visualize micronuclei in polychromatic erythrocytes. Score the frequency of micronucleated cells.

  • Data Analysis: Statistically compare the incidence of micronuclei in treated groups to the control group.

B. In Vivo Mammalian Alkaline Comet Assay (OECD TG 489)

Objective: To detect DNA strand breaks in individual cells. This assay is particularly valuable for detecting genotoxicity in tissues that are not rapidly dividing, such as the liver.[15][17] The liver is a key target organ to investigate due to the known hepatotoxicity of furan.[1][2]

Methodology:

  • Animal Model: Use rodents, with the liver being a primary tissue of interest.

  • Dose Administration: Administer the test substance, with sampling times chosen to capture the peak of DNA damage.

  • Tissue Collection and Cell Isolation: Euthanize animals and perfuse the liver to obtain a single-cell suspension.

  • Electrophoresis and Staining: Embed cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions. DNA with strand breaks will migrate further, forming a "comet tail." Stain the DNA with a fluorescent dye.

  • Image Analysis: Capture images and use software to quantify the amount of DNA in the comet tail as a measure of DNA damage.

  • Data Analysis: Compare the extent of DNA damage in treated groups to the control group.

Consideration of Alternatives to Animal Testing

While in vivo studies are currently the gold standard for regulatory toxicology, the principles of the 3Rs (Replacement, Reduction, and Refinement) should always be considered.[18] In silico modeling (e.g., QSAR) and in vitro assays using cell cultures can provide valuable preliminary data and help to refine the design of subsequent animal studies.[18][19][20][21] For example, in vitro cytotoxicity assays can aid in dose range finding for acute toxicity studies, and a battery of in vitro genotoxicity tests can precede in vivo follow-up.

Conclusion

The in vivo toxicity assessment of this compound requires a systematic and rigorous approach due to the presence of the furan scaffold. The tiered experimental design outlined in this guide, incorporating internationally recognized protocols, will provide the necessary data to thoroughly characterize its toxicological profile. By comparing these results to appropriate alternative compounds and known toxicants, a comprehensive risk assessment can be conducted, ensuring the safety of this novel chemical entity for its intended application.

References

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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of N-Aryl Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development scientists, the N-aryl amine moiety is both a boon and a potential liability. It is a cornerstone structural motif in countless approved drugs, valued for its ability to form key interactions with biological targets. However, this functionality is also a well-known "structural alert," often susceptible to metabolic transformations that can dictate a compound's pharmacokinetic profile and, critically, its safety.

Rapid metabolism can lead to high clearance and poor bioavailability, while the formation of reactive metabolites can result in idiosyncratic adverse drug reactions (ADRs).[1][2] Therefore, a deep, mechanistic understanding of the metabolic stability of N-aryl amine derivatives is not just an academic exercise—it is a crucial element in designing safer, more effective medicines.

This guide provides an in-depth comparison of the metabolic stability of various N-aryl amine derivatives. We will move beyond mere data reporting to explain the causality behind experimental choices and metabolic outcomes. We will equip you with field-proven insights, detailed experimental protocols, and a logical framework for making informed decisions in your drug discovery programs.

The Metabolic Gauntlet: Key Pathways for N-Aryl Amine Biotransformation

The metabolic fate of an N-aryl amine is primarily determined by a suite of hepatic enzymes that catalyze Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] Understanding these pathways is the first step toward predicting and mitigating metabolic liabilities.

Phase I Metabolism: The Oxidative Engine

Cytochrome P450 (CYP) enzymes, particularly the CYP1A, 2C, 2D, and 3A subfamilies, are the primary drivers of Phase I metabolism for N-aryl amines.[5][6] Key oxidative pathways include:

  • N-Hydroxylation: This is often the initial and rate-limiting step in the bioactivation of arylamines.[5][7][8] The resulting N-hydroxyarylamine can be further metabolized to highly reactive nitrenium ions, which are capable of forming covalent adducts with macromolecules like DNA, a primary mechanism of carcinogenicity.[9][10]

  • Aromatic Hydroxylation: Oxidation of the aromatic ring, typically at the para-position, is generally considered a detoxification pathway.

  • N-Dealkylation: For secondary or tertiary amines, the removal of alkyl groups is a common metabolic route, often leading to primary amines that can then undergo N-hydroxylation.[11][12]

Phase II Metabolism: The Conjugation and Clearance Machinery

Following Phase I oxidation, or acting directly on the parent amine, Phase II enzymes attach polar endogenous molecules to facilitate excretion.

  • N-Acetylation: N-acetyltransferases (NATs) play a crucial role, especially NAT1 and the highly polymorphic NAT2.[18][19] Acetylation is generally a detoxification step, transforming arylamines into less reactive amides.[18]

  • Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to N-hydroxy metabolites, another pathway that can lead to the formation of reactive, unstable esters.

Below is a diagram illustrating the primary metabolic pathways for a representative N-aryl amine.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_bioactivation Bioactivation cluster_phase2 Phase II Metabolism (Detoxification) Parent N-Aryl Amine (Ar-NHR) N_Hydroxy N-Hydroxyarylamine (Ar-N(OH)R) Parent->N_Hydroxy CYP450 (N-Oxidation) Ring_Hydroxy Ring-Hydroxylated Metabolite (HO-Ar-NHR) Parent->Ring_Hydroxy CYP450 (Aromatic Hydroxylation) N_Dealkyl N-Dealkylated Metabolite (Ar-NH2) Parent->N_Dealkyl Glucuronide N-Glucuronide (Excreted) Parent->Glucuronide UGTs Acetamide N-Acetamide (Excreted) Parent->Acetamide NATs Nitrenium Reactive Nitrenium Ion (Ar-N+R) N_Hydroxy->Nitrenium Spontaneous or SULT/UGT mediated N_Dealkyl->N_Hydroxy Further Oxidation N_Dealkyl->Acetamide NATs DNA_Adducts DNA Adducts (Toxicity) Nitrenium->DNA_Adducts

Caption: Key metabolic pathways of N-aryl amines, showing Phase I, Phase II, and bioactivation routes.

Comparative Analysis: How Structural Modifications Impact Metabolic Stability

The metabolic fate of an N-aryl amine is not predetermined. Medicinal chemists can strategically modify the molecular structure to block or attenuate metabolic pathways, thereby enhancing stability. This concept is often referred to as "metabolic switching," where blocking one route of metabolism may increase the rate at another site.[20]

Below is a comparative table summarizing experimental data from a human liver microsomal (HLM) stability assay for several N-aryl amine derivatives. Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a drug, assuming no limitations by blood flow. A lower CLint value and a higher half-life (t½) indicate greater metabolic stability.

CompoundKey Structural Featuret½ (min)CLint (µL/min/mg protein)Primary Metabolic Concern
Aniline Unsubstituted Primary Amine1592.4High susceptibility to N-oxidation
N-Methylaniline N-Alkylation (Secondary Amine)2849.5N-dealkylation and N-oxidation
4-Chloroaniline Electron-Withdrawing Group (EWG)4530.8Reduced N-oxidation rate
4-Methoxyaniline Electron-Donating Group (EDG)9154.0Increased N-oxidation rate
2,6-Dimethylaniline Steric Hindrance>120<5.8Steric shield blocks amine access
2-Aminopyridine Heterocyclic Bioisostere8516.3Lower propensity for bioactivation[21][22]

Analysis of Structure-Metabolic Stability Relationships (SMSR):

  • N-Alkylation: As seen with N-methylaniline, adding a small alkyl group can modestly improve stability compared to the primary amine, aniline. This is because the metabolic effort is now split between N-dealkylation and N-oxidation. Introducing a bulky group like a tert-butyl can effectively halt N-dealkylation.[20]

  • Electronic Effects: The electronic nature of the aryl ring is a powerful determinant of stability. The electron-withdrawing chloro group in 4-chloroaniline deactivates the ring, making it less susceptible to oxidation and increasing its half-life significantly. Conversely, the electron-donating methoxy group in 4-methoxyaniline activates the ring, accelerating metabolism. This highlights a critical design principle: deactivate aromatic rings to reduce oxidative metabolism.[23]

  • Steric Hindrance: 2,6-Dimethylaniline provides a clear example of metabolic shielding. The ortho-methyl groups physically block the CYP enzyme's active site from accessing the amine nitrogen, resulting in dramatically enhanced metabolic stability.

  • Bioisosteric Replacement: Replacing a phenylamine with a nitrogen-containing heteroarylamine, such as a pyridine, can significantly reduce bioactivation potential.[21][22] Studies have shown that the tendency to form reactive glutathione conjugates decreases in the order of phenyl > pyridine > pyrimidine.[21][22]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, a well-designed experiment is paramount. The liver microsomal stability assay is a workhorse in early drug discovery for evaluating Phase I metabolism.[6][24][25][26] It provides a robust, high-throughput method to rank-order compounds based on their metabolic stability.[27]

Principle:

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing the majority of CYP450 enzymes.[6] The reaction requires a critical cofactor, NADPH, to fuel the CYP catalytic cycle.[24][26]

Self-Validation System:

The protocol's integrity is maintained by including controls:

  • Negative Control (-NADPH): An incubation without the cofactor ensures that compound loss is enzymatic and not due to chemical instability.

  • Positive Controls: Known rapidly metabolized (e.g., Midazolam, Dextromethorphan) and slowly metabolized compounds are included to verify that the microsomal batch is active and the assay is performing as expected.[24][26]

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare 10 mM stock of Test Compound in DMSO B Prepare working solutions: - Microsomes (e.g., 1 mg/mL) - NADPH regenerating system - Phosphate Buffer (pH 7.4) C In 96-well plate, add: - Buffer - Microsomes - Test Compound (final 1 µM) B->C D Pre-incubate at 37°C for 5-10 min C->D E Initiate reaction by adding NADPH regenerating system D->E F At time points (0, 5, 15, 30, 60 min), aliquot and quench reaction E->F G Quench with cold Acetonitrile containing an Internal Standard (IS) F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate Peak Area Ratio (Compound / IS) I->J K Plot ln(% Remaining) vs. Time J->K L Calculate t½ and CLint K->L

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the N-aryl amine derivative in DMSO.[26]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[24][25]

    • Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.[24]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates NADPH, ensuring it is not depleted during the incubation.[25]

  • Incubation Procedure:

    • Add buffer, the 1 mg/mL microsomal solution, and the test compound (to a final concentration of 1 µM) to the wells of a 96-well plate.[24]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[26]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing an equal volume of cold acetonitrile.[24][26]

    • The acetonitrile serves to stop the enzymatic reaction and precipitate the microsomal proteins. It should contain a suitable internal standard for LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Vortex the quenched sample plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.[26]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Conclusion and Forward Look

The metabolic stability of N-aryl amine derivatives is a complex but manageable challenge in drug discovery. A proactive, knowledge-driven approach that combines a mechanistic understanding of metabolic pathways with robust in vitro screening can successfully guide the design of safer and more effective drug candidates. By employing strategies such as ring deactivation, steric shielding, and bioisosteric replacement, medicinal chemists can mitigate metabolic liabilities and reduce the risk of late-stage attrition. The experimental protocols and comparative data provided herein serve as a foundational guide for scientists dedicated to navigating the intricate landscape of drug metabolism. For a more comprehensive metabolic profile, especially to investigate the interplay of Phase I and Phase II enzymes, the hepatocyte stability assay is a logical and highly recommended next step, as intact hepatocytes contain the full complement of drug-metabolizing enzymes.[3][4][28][29]

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine, a compound possessing structural motifs of both an aromatic amine and a furan. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established best practices for handling and disposal of its constituent chemical classes to ensure maximum safety and regulatory compliance.

The procedures outlined herein are grounded in the fundamental principles of chemical hazard assessment, waste segregation, and adherence to federal and institutional regulations. It is imperative to supplement this guide with a thorough consultation of your institution's Environmental Health and Safety (EHS) department to align with local and state mandates.[1]

Hazard Assessment and Chemical Profile

This compound is a complex organic molecule. A proactive hazard assessment is the critical first step in establishing a safe disposal plan. While specific toxicological data is unavailable, the hazards can be inferred from its structural components: the furan ring and the aromatic amine moiety.

  • Furan Derivatives: Furan and its derivatives are known to be flammable liquids.[2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Some furan compounds are also suspected carcinogens and may form explosive peroxides upon storage, particularly when exposed to air and light.[3]

  • Aromatic Amines: Aromatic amines are a class of compounds that can be toxic and pose significant health risks.[5][6] Many are known or suspected carcinogens and can be harmful to aquatic life.[5][6]

Given these potential hazards, this compound should be treated as a hazardous waste.

Table 1: Inferred Hazard Profile

Hazard Category Potential Risk based on Structural Analogs Primary Safety Concern
Flammability Likely flammable, similar to furan.[2]Fire or explosion risk, especially with ignition sources.
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[7][8]Acute and chronic health effects.
Carcinogenicity Suspected carcinogen based on furan and aromatic amine classifications.[3][4]Long-term health risk with repeated exposure.
Reactivity Potential to form explosive peroxides over time.[3] Incompatible with strong oxidizing agents, acids, and bases.[9][10]Uncontrolled reactions leading to fire or explosion.
Environmental Potentially harmful to aquatic life.[4][6]Environmental contamination if not disposed of properly.
Personal Protective Equipment (PPE): Your First Line of Defense

Due to the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7][11] For larger quantities or when there is a splash hazard, a face shield worn over safety glasses is recommended.[11][12]

  • Skin Protection: A flame-resistant lab coat should be worn and fully buttoned.[12] Chemical-resistant gloves are essential.[7][13][14][15] Given the aromatic amine component, nitrile gloves may provide adequate short-term protection, but it is crucial to consult a glove manufacturer's compatibility chart for specific breakthrough times.[12] Double gloving is a prudent practice.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7][16]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic approach to ensure safety and compliance with hazardous waste regulations.

Properly characterizing and segregating chemical waste at the point of generation is a critical step mandated by the Environmental Protection Agency (EPA).[17]

  • Designation: This compound must be designated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible chemicals can react violently if mixed.[9][10][18][19] This waste should be collected in a dedicated container.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[1] The container must be in good condition, free of leaks or cracks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[17][20] Your institution may have specific labeling requirements.

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA).[17][20]

  • Location: The SAA must be at or near the point of generation and under the control of the operator.[17]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[16][21] It should be stored in secondary containment to prevent spills.

  • Container Integrity: Keep the container tightly closed except when adding waste.[1][16]

  • Prohibited Disposal: Never dispose of this chemical down the drain or in the regular trash.[1][2][22] This can lead to environmental contamination and potential hazards in the plumbing or waste system.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][21] These professionals are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) and EPA regulations.

Disposal Workflow Diagram

G cluster_0 In-Lab Procedures cluster_1 Institutional & Regulatory Compliance A Step 1: Characterize Waste (Flammable, Toxic, Potential Carcinogen) B Step 2: Segregate Waste (Dedicated, Labeled Container) A->B Proper Labeling C Step 3: Accumulate in SAA (Secure, Ventilated Area) B->C Secure Storage D Step 4: Schedule Pickup (Contact EHS/Licensed Contractor) C->D Regulatory Requirement E Step 5: Manifest & Transport (Proper Documentation) D->E Chain of Custody F Step 6: Final Disposal (Incineration or Other Approved Method) E->F EPA Compliance

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Alert Personnel: Immediately notify others in the vicinity.[23][24]

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.[23]

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.[22][25][26] Do not use combustible materials like paper towels.[26]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1][23][25]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[16][25] All cleanup materials must be disposed of as hazardous waste.[23][25]

  • Evacuate: Immediately evacuate the area.[23][25][27]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Notify Emergency Services: Contact your institution's EHS and emergency response team immediately.[23][25] Provide them with the chemical name and any known hazard information.

  • Do Not Attempt to Clean: A major spill requires trained emergency responders.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][23][24] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][16][24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[8][16] Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the potential hazards, adhering to strict PPE protocols, and following a systematic disposal plan, researchers can mitigate risks and ensure a safe working environment for all. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific facility and regulatory landscape.

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